Gefitinib-based PROTAC 3
描述
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属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICKHWYZMNLEPJ-TZSMONEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H57ClFN7O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Gefitinib-based PROTAC 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib-based PROTAC 3 is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of specific mutant forms of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, it represents a novel therapeutic strategy to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and key experimental protocols related to this compound.
Core Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate mutant EGFR. The molecule consists of three key components:
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A Gefitinib moiety: This acts as the warhead, binding to the kinase domain of EGFR.
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A von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand: This recruits the VHL E3 ligase.
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A flexible linker: This connects the Gefitinib and VHL ligand components.
The mechanism of action unfolds in a catalytic cycle:
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Ternary Complex Formation: this compound simultaneously binds to a mutant EGFR protein and the VHL E3 ubiquitin ligase, forming a ternary complex.
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Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target EGFR protein.
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Proteasomal Degradation: The poly-ubiquitinated EGFR is then recognized and degraded by the 26S proteasome.
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Recycling: After inducing degradation, this compound is released and can bind to another target protein, continuing its catalytic cycle.
This targeted degradation approach offers a significant advantage over simple inhibition, as it leads to the complete removal of the oncogenic protein, potentially preventing the development of resistance.
Signaling Pathway Diagram
Caption: Mechanism of this compound-mediated degradation of mutant EGFR.
Quantitative Data
The efficacy of this compound has been quantified in various studies. The following tables summarize key data regarding its degradation capability and impact on cell viability.
| Cell Line | EGFR Mutation | DC50 (nM) | Reference |
| HCC827 | Exon 19 deletion | 11.7 | [1][2][3][4] |
| H3255 | L858R | 22.3 | [1][2][3][4] |
| Table 1: Degradation Capability (DC50) of this compound. |
| Compound | Cell Line | IC50 (µM) | Reference |
| Gefitinib | H1299 | 6.56 ± 1.07 | [5] |
| Gefitinib-based PROTAC | H1299 | 19.92 ± 1.08 | [5] |
| Table 2: Anti-proliferative Activity (IC50) of a Gefitinib-based PROTAC. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.
Western Blot for EGFR Degradation
This protocol is used to quantify the reduction in EGFR protein levels following treatment with this compound.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of EGFR degradation.
Methodology
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Cell Culture and Treatment:
-
Plate NSCLC cells (e.g., HCC827, H3255) in 6-well plates.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against EGFR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize protein levels.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize EGFR band intensity to the loading control.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
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In Vivo Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse model.
Methodology
-
Cell Implantation:
-
Subcutaneously inject NSCLC cells (e.g., HCC827) into the flank of immunodeficient mice.
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-
Tumor Growth and Randomization:
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Monitor tumor growth until tumors reach a palpable size.
-
Randomize mice into treatment and control groups.
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-
Drug Administration:
-
Administer this compound (e.g., intraperitoneally) at a specified dose and schedule.
-
Administer vehicle to the control group.
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-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze tumor weight and perform pharmacodynamic studies (e.g., Western blot for EGFR levels in tumor tissue).
-
Calculate tumor growth inhibition (TGI).
-
Synthesis of this compound
The synthesis of this compound involves a multi-step process that couples the Gefitinib analog, the linker, and the VHL ligand. A representative synthetic scheme is outlined below, based on the synthesis of similar Gefitinib-based PROTACs.
Synthetic Scheme Diagram
Caption: General synthetic route for this compound.
A detailed, step-by-step synthesis would involve the protection of reactive functional groups, coupling reactions (e.g., amide bond formation), and subsequent deprotection steps to yield the final product. Purification at each step is typically performed using techniques such as column chromatography. The precise reagents and reaction conditions would be specific to the chosen linker and the exact synthetic strategy employed. For a detailed protocol, it is recommended to consult the supplementary information of the primary research articles.
Conclusion
This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation to overcome the limitations of traditional EGFR inhibitors. Its ability to selectively induce the degradation of mutant EGFR highlights the potential of PROTAC technology in cancer therapy. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting field.
References
Technical Guide: Formation and Characterization of the Gefitinib-based PROTAC 3 Ternary Complex with VHL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the formation of the ternary complex involving Gefitinib-based PROTAC 3, the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and the Epidermal Growth Factor Receptor (EGFR). This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes critical pathways and workflows.
Introduction to PROTAC-mediated EGFR Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention from occupancy-driven inhibition to event-driven degradation.[1] These molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome.[2][3][4]
This compound is a specialized PROTAC designed to target EGFR, a receptor tyrosine kinase frequently mutated in non-small-cell lung cancer (NSCLC).[1][5] It comprises the EGFR inhibitor Gefitinib linked to a ligand for the VHL E3 ligase.[6][7][8] The cornerstone of its mechanism is the formation of a key intermediate species: the EGFR-PROTAC-VHL ternary complex.[9][10][11] The stability and formation kinetics of this complex are critical determinants of the PROTAC's efficacy and selectivity.[12]
Mechanism of Action: The Ternary Complex
The degradation of EGFR by this compound is a catalytic process mediated by the formation of the ternary complex.[13] Once inside the cell, the PROTAC engages in a multi-step process that ultimately leads to the elimination of the target protein.[2][14]
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Binary Complex Formation : The PROTAC, with its two distinct warheads, can independently bind to either the EGFR protein or the VHL E3 ligase complex, forming two separate binary complexes.[14]
-
Ternary Complex Assembly : The binary complexes then recruit the corresponding third partner, assembling the key EGFR-PROTAC-VHL ternary complex. The formation of this complex brings the target protein into close proximity with the E3 ligase machinery.[15]
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Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of EGFR.[3]
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Proteasomal Degradation : The poly-ubiquitinated EGFR is recognized and degraded by the 26S proteasome.[16] The PROTAC molecule is not degraded and is released to engage another target protein, enabling its catalytic action.[4]
Quantitative Data Presentation
The efficacy of a PROTAC is quantified by its ability to induce degradation, typically measured as the DC50 (concentration for 50% degradation). The binding affinities of the PROTAC to its target and E3 ligase, both individually (binary) and together (ternary), are crucial for rational design. While specific biophysical data for "PROTAC 3" is limited in publicly available literature, data for its cellular activity and for a more potent, structurally related Gefitinib-VHL degrader (MS39) provide valuable context.[5]
Table 1: Cellular Degradation Potency of this compound
| Cell Line | EGFR Mutation | DC50 (nM) | Reference |
| HCC827 | exon 19 del | 11.7 | [6][7][8] |
| H3255 | L858R | 22.3 | [6][7][8] |
This data demonstrates potent degradation of mutant EGFR, with no degradation of wild-type EGFR observed at concentrations up to 10 µM.
Table 2: Comparative Binary Binding Affinities of a Gefitinib-based VHL-recruiting PROTAC (MS39)
| Component | Binding Partner | Kd (nM) | Reference |
| Gefitinib | EGFR WT | 1.1 ± 2 | [5] |
| Gefitinib | EGFR L858R | 0.8 ± 2 | [5] |
| MS39 (Degrader) | EGFR WT | 11 ± 3 | [5] |
| MS39 (Degrader) | EGFR L858R | 12 ± 7 | [5] |
This data for a similar degrader shows that conjugation to a VHL ligand can slightly weaken the binary binding affinity to the primary target compared to the parent inhibitor, a common observation in PROTAC design.[5]
Experimental Protocols
Characterizing the formation of the ternary complex and its downstream effects requires a combination of biophysical and cellular assays.
SPR is a powerful label-free technique to measure the binding kinetics (kon, koff) and affinity (KD) of binary and ternary complexes in real-time.[4][17][18] An SPR-derived cooperativity factor (α) can be calculated, which often correlates with cellular degradation efficacy.[12][19]
Objective: To determine the KD and dissociation half-life of the EGFR-PROTAC-VHL complex.
Materials:
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SPR instrument and sensor chips (e.g., SA or NTA chip).
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Recombinant biotinylated VHL-ElonginB-ElonginC (VCB) complex.
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Recombinant EGFR kinase domain (wild-type or mutant).
-
This compound.
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Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).[20]
Protocol Outline:
-
Immobilization: Immobilize the biotinylated VCB complex onto a streptavidin (SA) sensor chip to a level of ~100-200 response units (RU).[20][21]
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Binary Binding (PROTAC to VHL): Flow serial dilutions of the PROTAC over the VCB-immobilized surface to determine the binary binding affinity (KDVHL).
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Ternary Complex Binding: Prepare solutions containing a fixed, saturating concentration of the EGFR kinase domain mixed with serial dilutions of the PROTAC.
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Injection: Inject the EGFR-PROTAC mixtures over the VCB-immobilized surface. A binding response indicates the formation of the ternary complex.[12]
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Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the ternary complex affinity (KDTernary).
-
Cooperativity Calculation: Calculate the cooperativity factor α = KDVHL / KDTernary. An α > 1 indicates positive cooperativity, where the binding of EGFR to the PROTAC-VHL binary complex is stronger than the PROTAC binding to VHL alone.[12]
Western blotting is the standard method to quantify the reduction in total target protein levels following PROTAC treatment.[16]
Objective: To determine the DC50 and Dmax (maximum degradation) of this compound in cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., HCC827, H3255).
-
Cell culture reagents, DMSO.
-
This compound.
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Lysis buffer (e.g., RIPA) with protease/phosphatase inhibitors.
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Antibodies: Primary antibodies against total EGFR and a loading control (e.g., GAPDH, β-actin); HRP-conjugated secondary antibodies.
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SDS-PAGE and Western blot equipment.
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Chemiluminescence substrate and imaging system.
Protocol Outline:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal with an imager.[16]
-
Quantify band intensities using densitometry software. Normalize the EGFR signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax values.[16]
-
Conclusion
The successful design and optimization of this compound and other EGFR degraders hinge on a deep understanding of the EGFR-PROTAC-VHL ternary complex. The formation, stability, and conformation of this complex directly influence the efficiency and selectivity of target protein degradation. A multi-faceted approach combining quantitative biophysical assays like SPR with robust cellular degradation assays is essential for characterizing these next-generation therapeutics. The data indicates that this compound potently and selectively degrades clinically relevant EGFR mutants, validating the utility of the PROTAC modality for overcoming challenges associated with traditional kinase inhibitors.
References
- 1. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aragen.com [aragen.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 21. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
The Structural Basis of Mutant-Selective EGFR Degradation by Gefitinib-Based PROTAC 3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide delves into the structural and functional intricacies of Gefitinib-based PROTACs, with a particular focus on "PROTAC 3" and its more potent successor, MS39. These heterobifunctional molecules are engineered to selectively induce the degradation of oncogenic epidermal growth factor receptor (EGFR) mutants, a key driver in non-small cell lung cancer (NSCLC), by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document provides a comprehensive overview of the available structural insights, quantitative biochemical and cellular data, and detailed experimental protocols relevant to the study of this promising class of targeted protein degraders. While an experimentally determined three-dimensional structure of the EGFR-PROTAC-VHL ternary complex remains to be elucidated, this guide synthesizes the current understanding of the structural determinants of its activity and selectivity.
Introduction: Targeting Mutant EGFR with PROTACs
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] Activating mutations in the EGFR gene, such as the exon 19 deletion (Del19) and the L858R point mutation, are well-established oncogenic drivers in a significant subset of NSCLC patients.[1] First-generation EGFR tyrosine kinase inhibitors (TKIs), like Gefitinib, have shown clinical efficacy but are often limited by the development of drug resistance.[1]
PROTACs offer an alternative therapeutic strategy by inducing the degradation of the target protein rather than just inhibiting its enzymatic activity.[2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]
Gefitinib-based PROTACs leverage the high binding affinity of Gefitinib for mutant EGFR to selectively target these oncogenic proteins for degradation. "Gefitinib-based PROTAC 3" and the subsequently developed MS39 (also known as compound 6) are prominent examples of such degraders that recruit the VHL E3 ligase to mutant EGFR.[2][3][4]
Quantitative Data Presentation
The efficacy of Gefitinib-based EGFR PROTACs has been quantified through various biochemical and cellular assays. The following tables summarize the key performance indicators for "PROTAC 3" and its more potent analogue, MS39.
Table 1: Cellular Degradation Potency (DC50) of Gefitinib-Based PROTACs
| PROTAC | Cell Line | EGFR Mutation | DC50 (nM) | Reference(s) |
| This compound | HCC827 | Exon 19 deletion | 11.7 | [3][4][5] |
| H3255 | L858R | 22.3 | [3][4][5] | |
| MS39 (compound 6) | HCC827 | Exon 19 deletion | 5.0 | |
| H3255 | L858R | 3.3 |
Table 2: Binding Affinity (Kd) of MS39 to EGFR
| Compound | EGFR Variant | Kd (nM) | Reference(s) |
| Gefitinib | Wild-Type | 1.1 ± 2 | [2] |
| L858R Mutant | 0.8 ± 2 | [2] | |
| MS39 (compound 6) | Wild-Type | 11 ± 3 | [2] |
| L858R Mutant | 12 ± 7 | [2] |
Table 3: Maximum Degradation (Dmax) of MS39
| PROTAC | Cell Line | EGFR Mutation | Dmax | Reference(s) |
| MS39 (compound 6) | HCC-827 & H3255 | Exon 19 del & L858R | > 95% | [2] |
Structural Biology Insights
A cornerstone of understanding PROTAC mechanism of action is the visualization of the ternary complex. However, to date, no experimental structure (X-ray crystallography or cryo-EM) of a Gefitinib-based PROTAC in complex with EGFR and VHL has been deposited in the Protein Data Bank.
Despite the lack of a high-resolution structure, mechanistic studies have provided valuable insights into the structural basis for the observed selectivity of these PROTACs for mutant EGFR. It is understood that the conformational changes induced by the oncogenic mutations in EGFR likely create a more favorable interface for the formation of a stable and productive ternary complex with the Gefitinib-based PROTAC and the VHL E3 ligase. This enhanced stability of the ternary complex is a critical determinant for efficient ubiquitination and subsequent degradation of the mutant receptor, while the wild-type EGFR does not form a similarly stable complex, thus sparing it from degradation.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of EGFR Signaling Pathway
Gefitinib-based PROTACs induce the degradation of mutant EGFR, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Gefitinib-based PROTAC 3: Linker Design and Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the design, chemistry, and biological evaluation of Gefitinib-based PROTAC 3, a potent degrader of the Epidermal Growth Factor Receptor (EGFR). This document delves into the critical aspects of its linker design, chemical synthesis, and the experimental protocols required for its characterization, offering valuable insights for researchers in the field of targeted protein degradation.
Introduction to Gefitinib-based PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Gefitinib, a potent inhibitor of EGFR, serves as the POI-binding ligand in this class of PROTACs, directing them to degrade EGFR, a key driver in many cancers.[3] this compound specifically recruits the von Hippel-Lindau (VHL) E3 ligase to induce the degradation of mutant forms of EGFR.[4]
Linker Design and Chemistry of this compound
The linker is a critical component of a PROTAC molecule, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[5]
The full chemical name of this compound is (2S,4R)-1-((S)-2-(3-(2-((5-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pentyl)oxy)ethoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.[6] An analysis of its structure reveals a flexible polyethylene glycol (PEG)-based linker. The choice of a PEG-based linker often aims to improve solubility and pharmacokinetic properties. The length and composition of the linker are optimized to ensure the proper orientation and proximity of EGFR and VHL within the ternary complex to facilitate efficient ubiquitination.[5]
The design of the linker in Gefitinib-based PROTACs is a result of empirical optimization, where various linker lengths and compositions are synthesized and tested to identify the most potent degrader.[5] Studies on other VHL-recruiting PROTACs have shown that linker composition can significantly impact cell permeability, with considerations for intramolecular hydrogen bonding and the shielding of polar surface area being important factors.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a related, more potent Gefitinib-based PROTAC (compound 6, MS39) for comparison.
| Compound | Target | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation(s) |
| This compound | Mutant EGFR (exon 19 del) | VHL | HCC827 | 11.7 | >90 | [4] |
| Mutant EGFR (L858R) | VHL | H3255 | 22.3 | >90 | [4] | |
| Compound 6 (MS39) | Mutant EGFR (exon 19 del) | VHL | HCC827 | 5.0 | >95 | [8] |
| Mutant EGFR (L858R) | VHL | H3255 | 3.3 | >95 | [8] |
Experimental Protocols
Synthesis of a Representative Gefitinib-based PROTAC
While the exact, step-by-step synthesis of this compound is proprietary, a representative synthesis of a similar Gefitinib-based PROTAC with a VHL ligand can be outlined based on published methodologies.[9] This typically involves a convergent synthetic strategy.
Protocol:
-
Synthesis of the Linker-Gefitinib Moiety:
-
Modify Gefitinib at a solvent-exposed position, often by replacing the morpholine group with a piperazine group to provide a reactive site for linker attachment.[8]
-
Synthesize a linker with a reactive group at one end (e.g., a carboxylic acid or an alkyl halide) and a protecting group at the other.
-
Couple the linker to the modified Gefitinib via an amide bond formation or nucleophilic substitution reaction.
-
Deprotect the other end of the linker to prepare for conjugation with the E3 ligase ligand.
-
-
Synthesis of the VHL Ligand:
-
The VHL ligand, a hydroxyproline derivative, is typically synthesized through a multi-step process.
-
-
Final Coupling Reaction:
-
Couple the Linker-Gefitinib moiety to the VHL ligand via an amide bond formation to yield the final PROTAC molecule.
-
Purify the final product using techniques such as high-performance liquid chromatography (HPLC).
-
Western Blotting for EGFR Degradation
This protocol details the steps to assess the degradation of EGFR in cancer cell lines following treatment with a Gefitinib-based PROTAC.[10][11]
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCC827 or H3255) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Gefitinib-based PROTAC (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR signal to the loading control.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of the Gefitinib-based PROTAC on cell viability.[12]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Mandatory Visualizations
References
- 1. portlandpress.com [portlandpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | >98% [smolecule.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Evaluation of Gefitinib-based PROTAC 3 in Non-Small Cell Lung Cancer (NSCLC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib have shown initial efficacy, the development of acquired resistance often limits their long-term clinical benefit. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome such resistance by inducing the degradation of the target protein rather than merely inhibiting it.[1][2]
This technical guide provides an in-depth overview of the preclinical evaluation of Gefitinib-based PROTAC 3 , a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate mutant EGFR proteins. This molecule is composed of the EGFR inhibitor Gefitinib, which binds to the target protein, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
Mechanism of Action of this compound
Unlike traditional occupancy-driven inhibitors, this compound acts as a catalyst for degradation. The molecule facilitates the formation of a ternary complex between the mutant EGFR protein and the VHL E3 ligase. This induced proximity triggers the poly-ubiquitination of EGFR by the E3 ligase, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released to engage another target protein, enabling it to catalytically eliminate the oncogenic driver.[1][5]
Quantitative Preclinical Data
This compound has demonstrated potent and selective degradation of clinically relevant EGFR mutants in NSCLC cell lines. The key quantitative metrics are summarized below.
| Parameter | Cell Line | EGFR Mutation | Value | Citation(s) |
| DC₅₀ ¹ | HCC827 | Exon 19 Deletion | 11.7 nM | [3][4] |
| DC₅₀ ¹ | H3255 | L858R | 22.3 nM | [3][4] |
| Selectivity | Various | Wild-Type (WT) | No degradation observed up to 10 µM | [4] |
¹DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to induce 50% degradation of the target protein.
Notably, specific IC₅₀ (half-maximal inhibitory concentration) values for cell proliferation and in vivo efficacy data for this compound are not detailed in the currently available literature. Preclinical studies on other Gefitinib-based PROTACs, such as P-G, have shown significant tumor growth suppression in xenograft models, highlighting the potential of this drug class.[6]
Key Signaling Pathways
EGFR Signaling in NSCLC
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival. In NSCLC, activating mutations lead to constitutive activation of these pathways, driving tumorigenesis. The two primary pathways are:
-
PI3K-AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Stimulates cell proliferation and division.
By inducing the degradation of EGFR, PROTAC 3 effectively shuts down these oncogenic signaling cascades.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the preclinical evaluation of this compound.
Cell Lines and Culture
-
Cell Lines: HCC827 (human NSCLC, EGFR exon 19 deletion) and H3255 (human NSCLC, EGFR L858R mutation) are utilized.
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
Western Blot for EGFR Degradation
This assay quantifies the reduction in EGFR protein levels following PROTAC treatment.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).[3]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[5]
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody against total EGFR (e.g., 1:1000 dilution). A loading control antibody (e.g., GAPDH or β-actin) should also be used.[7]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[5]
-
Analysis: Quantify band intensities using densitometry software. Normalize EGFR levels to the loading control to determine the percentage of degradation relative to the DMSO control.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells to determine the effect of the PROTAC on cell viability and proliferation.
-
Cell Seeding: Seed NSCLC cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include wells with untreated cells and medium-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Analysis: Subtract the background absorbance (medium-only wells) and calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ value.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in an animal model.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG), typically 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
-
Tumor Implantation: Harvest NSCLC cells (e.g., HCC827) during their logarithmic growth phase. Subcutaneously inject a suspension of 1-5 million cells in sterile PBS or Matrigel into the flank of each mouse.[8][12]
-
Tumor Growth Monitoring: Allow tumors to establish. Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²) / 2.[8]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the PROTAC (e.g., via intraperitoneal injection or oral gavage) according to a defined dosing schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot to confirm in vivo target degradation).
-
Analysis: Compare the tumor growth rates and final tumor weights between the treatment and vehicle control groups to determine the therapeutic efficacy (e.g., Tumor Growth Inhibition, TGI).
References
- 1. PROTAC therapy as a new targeted therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. A pomalidomide-based gefitinib PROTAC degrader effectively inhibits lung cancer progression in EGFR-TKIs-acquired resistant models by targeting EGFR degradation and ETFA-mediated ATP generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Overcoming Gefitinib Resistance: A Technical Guide to Gefitinib-Based PROTAC 3
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib, presents a significant hurdle in the treatment of non-small cell lung cancer (NSCLC). This guide provides an in-depth technical overview of how a novel therapeutic modality, Gefitinib-based PROTAC 3, circumvents these resistance mechanisms. By co-opting the cell's natural protein disposal system, this proteolysis-targeting chimera offers a promising strategy to eliminate the entire EGFR protein, thereby addressing resistance mutations and the scaffolding functions of the receptor.
The Challenge of Gefitinib Resistance
Gefitinib, a first-generation EGFR TKI, functions by competitively binding to the ATP-binding site of the EGFR kinase domain, which inhibits downstream signaling pathways crucial for cell proliferation and survival.[1] However, the clinical efficacy of gefitinib is often limited by the development of acquired resistance. The most common mechanism of resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the receptor's affinity for ATP, which reduces the potency of gefitinib.[2][3] While third-generation TKIs like osimertinib were developed to target the T790M mutation, further resistance can arise through mutations such as C797S, which blocks the covalent binding of these inhibitors.[2][3]
Beyond kinase-dependent signaling, EGFR also possesses non-enzymatic scaffolding functions, which can contribute to drug resistance by activating other signaling pathways.[2] Traditional inhibitors, which only block the kinase activity, leave the protein intact, allowing these scaffolding functions to persist.
PROTAC Technology: A New Paradigm in Targeted Therapy
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[1][4] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.
This compound: Mechanism of Action
This compound is a pioneering molecule developed by the Crews lab that leverages the potent and selective binding of gefitinib to EGFR.[2] It is comprised of gefitinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] By inducing the proximity of EGFR to the VHL E3 ligase, PROTAC 3 triggers the polyubiquitination and subsequent proteasomal degradation of the entire EGFR protein.[2]
This degradation-based approach offers several advantages over traditional inhibition:
-
Overcoming Resistance Mutations: By eliminating the entire EGFR protein, PROTAC 3 is effective against gefitinib-resistant mutations like T790M, as the presence of the mutated protein is no longer a factor.[2]
-
Eliminating Scaffolding Functions: The degradation of EGFR removes its non-enzymatic scaffolding capabilities, preventing the activation of alternative signaling pathways that can contribute to resistance.[2]
-
Enhanced Potency: The catalytic nature of PROTACs can lead to a more profound and sustained downstream effect compared to stoichiometric inhibitors.
Caption: Mechanism of this compound.
Quantitative Data Summary
The efficacy of this compound and other related compounds has been evaluated in various NSCLC cell lines harboring different EGFR mutations. The following tables summarize the key quantitative data.
Table 1: Degradation Potency (DC50) of Gefitinib-Based PROTACs
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | E3 Ligase Recruited | Reference |
| PROTAC 3 | HCC827 | exon 19 del | 11.7 | VHL | [5] |
| PROTAC 3 | H3255 | L858R | 22.3 | VHL | [5] |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity (IC50) of Gefitinib-Based PROTACs
| Compound | Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| Gefitinib | HCC827 | exon 19 del | 8 | [2] |
| PROTAC 3 | HCC827 | exon 19 del | 23 | [2] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: HCC827 (EGFR exon 19 deletion) and H3255 (EGFR L858R mutation) human NSCLC cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of EGFR protein following treatment with PROTAC 3.
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and EGFR levels are normalized to the loading control.
Caption: Western Blotting Experimental Workflow.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound or control compounds to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway Analysis
This compound-mediated degradation of EGFR leads to the downregulation of its downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Caption: EGFR Signaling and Inhibition by PROTAC 3.
Conclusion
This compound represents a significant advancement in the strategy to combat EGFR TKI resistance. By inducing the degradation of the entire EGFR protein, it not only overcomes resistance mutations but also eliminates the non-catalytic functions of the receptor. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug developers working to advance this promising therapeutic approach. Further development and optimization of EGFR-targeting PROTACs hold the potential to provide durable clinical benefits for patients with NSCLC who have developed resistance to current therapies.
References
A Technical Guide to the Selectivity of Gefitinib-based PROTAC 3 for Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth and proliferation.[1] Activating mutations in the EGFR gene are key oncogenic drivers in a significant subset of non-small cell lung cancers (NSCLC).[2][3] First-generation tyrosine kinase inhibitors (TKIs), such as Gefitinib, effectively target these mutant forms of EGFR.[4] However, the development of acquired resistance, often through secondary mutations like T790M, limits their long-term efficacy.[5][6]
Proteolysis-targeting chimera (PROTAC) technology offers a novel therapeutic strategy to overcome these limitations.[1][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it.[8] They achieve this by hijacking the cell's natural ubiquitin-proteasome system (UPS).[7] This guide focuses on a specific VHL-recruiting, Gefitinib-based PROTAC, known as PROTAC 3 , and provides a detailed overview of its mechanism, selectivity for mutant EGFR, and the experimental protocols used for its evaluation.
Core Mechanism of Action: PROTAC-Mediated Degradation
Gefitinib-based PROTAC 3 is a bifunctional molecule composed of three key components: a ligand that binds to the EGFR protein (derived from Gefitinib), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[9][10] The molecule functions by inducing proximity between mutant EGFR and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the EGFR protein. The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cell.[1][11]
Quantitative Selectivity and Potency Data
A key advantage of PROTAC 3 is its high selectivity for degrading mutant forms of EGFR while sparing the wild-type (WT) protein. This selectivity is crucial for minimizing off-target effects and potential toxicity. The degradation efficiency is quantified by the DC50 value, which represents the concentration of the PROTAC required to degrade 50% of the target protein.
| Cell Line | EGFR Mutation Status | DC50 Value (nM) | Selectivity Profile |
| HCC827 | Exon 19 Deletion | 11.7[9][10][11][12] | Potent degradation |
| H3255 | L858R Point Mutation | 22.3[9][10][11][12] | Potent degradation |
| Various | Wild-Type (WT) | >10,000 | No significant degradation observed at concentrations up to 10 µM |
Inhibition of Downstream Signaling Pathways
By inducing the degradation of mutant EGFR, PROTAC 3 effectively shuts down the downstream signaling cascades that drive cancer cell proliferation and survival.[11][13] The constitutive activation of mutant EGFR typically leads to the hyperactivation of two primary pathways: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[3][4] PROTAC 3-mediated degradation of EGFR leads to a sustained inhibition of the phosphorylation of key downstream effectors like AKT and ERK.[11]
Key Experimental Protocols
The assessment of a PROTAC's efficacy and selectivity relies on a set of core laboratory techniques. The following protocols provide a framework for quantifying EGFR degradation and its subsequent effect on cell viability.
Protocol for Western Blotting to Quantify EGFR Degradation
This protocol is essential for directly measuring the reduction in EGFR protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., HCC827, H3255) and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 24-72 hours.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[1][14] Scrape the cells, collect the lysate, and clarify it by centrifugation at ~14,000 x g for 15 minutes at 4°C.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and denature at 95°C for 5-10 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[1] For a large protein like EGFR (~175 kDa), ensure transfer conditions are optimized (e.g., wet transfer at 100V for 90 minutes at 4°C).[1][15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR (e.g., 1:1000 dilution) overnight at 4°C.[1] A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[1]
-
-
Detection and Analysis: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[1] Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the EGFR band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.
Protocol for Cell Viability Assay
This protocol measures the functional consequence of EGFR degradation on cancer cell proliferation. Assays like MTT, CCK-8, or CellTiter-Glo are commonly used.[8][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PROTAC 3 for a specified period (e.g., 72 hours). Include a vehicle control and a positive control (e.g., Gefitinib).
-
Assay Procedure (Example using MTT):
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Conclusion
This compound demonstrates potent and highly selective degradation of clinically relevant EGFR mutants, including exon 19 deletion and the L858R activating mutation.[9] Its ability to spare wild-type EGFR suggests a favorable therapeutic window, potentially reducing the side effects associated with non-selective EGFR inhibition. By effectively removing the oncogenic driver protein, PROTAC 3 provides sustained inhibition of downstream pro-survival signaling pathways. This targeted protein degradation approach represents a promising strategy to overcome the challenge of acquired resistance to traditional EGFR inhibitors in non-small cell lung cancer.[7][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Critical Role of VHL E3 Ligase in the Activity of Gefitinib-Based PROTAC 3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This guide delves into the intricate role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of action of Gefitinib-based PROTAC 3, a potent degrader of the Epidermal Growth Factor Receptor (EGFR). By conjugating the EGFR inhibitor Gefitinib to a VHL-recruiting ligand, this PROTAC effectively induces the degradation of specific mutant forms of EGFR, offering a promising strategy to overcome drug resistance in cancer therapy. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing PROTAC activity, and a summary of its degradation efficacy.
Introduction to this compound
This compound is a heterobifunctional molecule that links Gefitinib, a potent inhibitor of the EGFR tyrosine kinase, to a small molecule ligand that binds to the VHL E3 ubiquitin ligase.[1] This design allows the PROTAC to act as a molecular bridge, bringing EGFR into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to the EGFR protein, marking it for degradation by the 26S proteasome.[1][2] A key advantage of this approach is the selective degradation of mutant EGFR, such as those with exon 19 deletions or the L858R mutation, while sparing the wild-type (WT) form of the receptor.[3]
The Ubiquitin-Proteasome System and the Role of VHL E3 Ligase
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. It involves a three-step enzymatic cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): Recognizes the specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.
The VHL protein is the substrate-recognition component of the Cul2-RING E3 ubiquitin ligase complex. In the context of this compound, the VHL ligand moiety of the PROTAC recruits the VHL E3 ligase complex to the EGFR protein, which is bound by the Gefitinib moiety. This hijacking of the VHL E3 ligase is the central event that triggers the subsequent ubiquitination and degradation of EGFR.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various studies, demonstrating its potent and selective degradation of mutant EGFR.
| Parameter | Cell Line | EGFR Mutation | Value | Reference |
| DC50 | HCC827 | Exon 19 deletion | 11.7 nM | |
| DC50 | H3255 | L858R | 22.3 nM | |
| Dmax | HCC827 | Exon 19 deletion | >95% | [4] |
| Dmax | H3255 | L858R | >95% | [4] |
| Selectivity | Various | Wild-Type EGFR | No degradation up to 10 µM |
Table 1: Degradation Efficacy of this compound. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum degradation observed.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and the Impact of Degradation
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers multiple downstream signaling cascades that regulate cell proliferation, survival, and migration. The two primary pathways are the RAS/RAF/MAPK and the PI3K/AKT/mTOR pathways. By inducing the degradation of EGFR, this compound effectively shuts down these pro-survival signals.
Caption: EGFR signaling pathways leading to cell proliferation and survival.
Mechanism of Action of this compound
The core of this compound's activity lies in its ability to form a ternary complex with EGFR and the VHL E3 ligase. This induced proximity is the critical step for subsequent ubiquitination and proteasomal degradation.
Caption: Mechanism of VHL-recruited, PROTAC-mediated EGFR degradation.
Experimental Workflow for Assessing PROTAC Activity
A series of in vitro experiments are essential to characterize the activity of this compound. The general workflow involves cell culture, treatment with the PROTAC, and subsequent analysis of protein levels and cellular effects.
Caption: General experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
Western Blotting for EGFR Degradation
This protocol is used to quantify the levels of EGFR protein in cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCC827 or H3255) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR (e.g., 1:1000 dilution) and a loading control (e.g., GAPDH or β-actin, 1:5000) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image with a chemiluminescence imager.
-
Quantify band intensities using densitometry software.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the EGFR-PROTAC-VHL ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the lysates with an antibody against VHL or a control IgG overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with Co-IP buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using antibodies against EGFR and VHL to detect their co-precipitation.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ubiquitination of EGFR induced by the PROTAC.
-
Reaction Setup:
-
Combine recombinant E1, E2 (e.g., UBE2D2), ubiquitin, ATP, purified EGFR, and the VHL E3 ligase complex in an assay buffer.
-
Add varying concentrations of this compound.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
-
Detection:
-
Analyze the reaction products by Western blotting using an anti-EGFR antibody. The appearance of a high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of EGFR.
-
Conclusion
The VHL E3 ligase plays an indispensable role in the activity of this compound. By effectively hijacking this cellular machinery, the PROTAC induces the targeted degradation of oncogenic mutant EGFR. This mechanism of action offers a powerful strategy to overcome the limitations of traditional EGFR inhibitors, particularly in the context of acquired drug resistance. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of VHL-recruiting PROTACs as a promising new class of anti-cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of EGFR Degradation by Gefitinib-Based PROTAC 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to evaluate the efficacy of Gefitinib-based PROTAC 3 in inducing the degradation of the Epidermal Growth Factor Receptor (EGFR). This document outlines the underlying principles, detailed experimental protocols, and data interpretation to support research and development in targeted protein degradation.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a prominent target for therapeutic intervention.[1] Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2]
This compound is a heterobifunctional molecule that links the EGFR inhibitor Gefitinib to a ligand for an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) protein.[3] This dual binding brings the E3 ligase into close proximity with EGFR, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome.[2] Western blotting is a fundamental technique to monitor the efficacy of such PROTACs by quantifying the reduction in the target protein levels.[1][2]
Mechanism of Action
EGFR is activated upon the binding of its ligands, such as epidermal growth factor (EGF), which triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[1] These phosphorylated sites act as docking platforms for various adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell cycle progression and survival.[1][4] this compound not only blocks the kinase activity of EGFR but also mediates its complete removal from the cell, thereby providing a more sustained inhibition of downstream signaling.
Quantitative Data Summary
The following tables summarize the degradation capabilities of this compound in non-small-cell lung cancer (NSCLC) cell lines harboring specific EGFR mutations. The half-maximal degradation concentration (DC50) is a key parameter used to quantify the potency of a PROTAC.
| Cell Line | EGFR Mutation | DC50 of this compound | Reference |
| HCC827 | Exon 19 deletion | 11.7 nM | [3][5] |
| H3255 | L858R | 22.3 nM | [3][5] |
Note: this compound has been shown to exhibit no degradation of wild-type EGFR at concentrations up to 10 µM.
Experimental Protocols
A detailed protocol for performing Western blot analysis to assess EGFR degradation is provided below.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cancer cell lines known to express the target EGFR mutations (e.g., HCC827 for Exon 19 deletion, H3255 for L858R) in 6-well plates.[1] The seeding density should be optimized to achieve 70-80% confluency at the time of harvest.[1][2]
-
Cell Culture: Culture the cells in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.[1]
-
PROTAC Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1] Further dilute the stock solution in the culture medium to the desired final concentrations. A typical dose-response experiment might include concentrations ranging from 0.1 nM to 10 µM.[2]
-
Treatment: When cells reach the desired confluency, replace the growth medium with the medium containing various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO.[1][2]
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24 hours).[3]
II. Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each well.[1][6]
-
Scraping and Collection: Scrape the adherent cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[1]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[1]
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[1]
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin - BSA) to accurately determine the protein concentration of the samples.[1]
IV. Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel.[1] Include a pre-stained protein ladder to monitor separation and estimate molecular weights.[1]
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EGFR. To normalize the data, also probe for a loading control protein such as GAPDH or β-actin.[8] Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.[1]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[1]
V. Data Analysis
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).[2]
-
Normalization: Normalize the intensity of the EGFR band to the intensity of the corresponding loading control band (e.g., GAPDH or β-actin).[2]
-
Calculation: Calculate the percentage of remaining EGFR relative to the vehicle-treated control for each PROTAC 3 concentration.[2]
-
DC50 Determination: Plot the percentage of remaining EGFR against the logarithm of the PROTAC 3 concentration and use a non-linear regression model to calculate the DC50 value.[2]
Visualizations
EGFR Signaling Pathway and PROTAC 3 Intervention
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. benchchem.com [benchchem.com]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Determining the DC50 Value for Gefitinib-based PROTAC 3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, inducing the degradation of target proteins rather than merely inhibiting their function.[1] This is achieved through a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] Gefitinib-based PROTAC 3 is a potent degrader of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often dysregulated in cancer.[2][3][4][5] It achieves this by linking the EGFR inhibitor Gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[2][3][4][5]
A critical parameter for characterizing the efficacy of a PROTAC is the DC50 value, which represents the concentration of the PROTAC required to induce 50% degradation of the target protein.[6] This document provides detailed application notes and protocols for determining the DC50 value of this compound.
Data Presentation
Table 1: Reported DC50 Values for this compound
| Cell Line | EGFR Mutation Status | DC50 (nM) | Reference |
| HCC827 | Exon 19 Deletion | 11.7 | [2][4][5] |
| H3255 | L858R Mutation | 22.3 | [2][4][5] |
Table 2: Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-123921 |
| HCC827 cells | ATCC | CRL-2868 |
| H3255 cells | ATCC | CRL-2867 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| DMSO | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Primary Antibody: Rabbit anti-EGFR | Cell Signaling Technology | 4267 |
| Primary Antibody: Mouse anti-β-actin | Santa Cruz Biotechnology | sc-47778 |
| HRP-conjugated Goat anti-Rabbit IgG | Bio-Rad | 1706515 |
| HRP-conjugated Goat anti-Mouse IgG | Bio-Rad | 1706516 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
| Nano-Glo® HiBiT Lytic Detection System | Promega | N3010 |
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling and PROTAC-mediated Degradation.
Caption: Workflow for DC50 Determination of a PROTAC.
Experimental Protocols
Protocol 1: DC50 Determination by Western Blot
This protocol details the steps for quantifying the degradation of EGFR following treatment with this compound using Western blotting.
1. Cell Culture and Treatment: a. Seed HCC827 or H3255 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator. c. Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. d. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration. e. Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. f. Incubate the cells for 24 hours.
2. Cell Lysis and Protein Quantification: a. After incubation, wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with primary antibody against EGFR (e.g., 1:1000 dilution) overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. j. Wash the membrane three times with TBST. k. Detect the protein bands using an ECL substrate and an imaging system. l. Strip the membrane and re-probe with a loading control antibody (e.g., β-actin, 1:5000 dilution).
4. Data Analysis: a. Quantify the band intensity for EGFR and the loading control using densitometry software (e.g., ImageJ). b. Normalize the EGFR band intensity to the corresponding loading control band intensity. c. Calculate the percentage of EGFR remaining relative to the vehicle control for each PROTAC concentration. d. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. e. Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to fit the dose-response curve and determine the DC50 value.[4]
Protocol 2: DC50 Determination by HiBiT Lytic Assay
This protocol provides a high-throughput method to assess EGFR degradation using the Nano-Glo® HiBiT Lytic Detection System. This requires a cell line where the endogenous EGFR is tagged with the HiBiT peptide.
1. Cell Culture and Treatment: a. Seed HiBiT-tagged EGFR cells (e.g., CRISPR-edited HCC827) in a white, 96-well plate. b. Allow cells to adhere overnight. c. Prepare serial dilutions of this compound in assay medium. d. Add the PROTAC dilutions to the respective wells. Include a vehicle control (DMSO). e. Incubate for the desired time (e.g., 24 hours) at 37°C, 5% CO2.
2. Lysis and Luminescence Measurement: a. Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol. b. Add the lytic reagent to each well. c. Mix on a plate shaker for 5-10 minutes to induce cell lysis and initiate the luminescent reaction. d. Measure the luminescence using a plate reader.
3. Data Analysis: a. Subtract the background luminescence (from wells with no cells). b. Calculate the percentage of EGFR remaining by normalizing the luminescence signal of treated wells to the vehicle control wells. c. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. d. Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to determine the DC50 value.[4]
Troubleshooting
Table 3: Common Issues and Solutions in DC50 Determination
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal (Western Blot) | - Low protein load- Inefficient antibody binding- Poor protein transfer | - Increase the amount of protein loaded.- Optimize primary antibody concentration and incubation time.- Confirm successful transfer with Ponceau S staining. |
| High Background (Western Blot) | - Insufficient blocking- Antibody concentration too high | - Increase blocking time or use a different blocking agent.- Titrate primary and secondary antibodies. |
| Inconsistent Results | - Cell passage number variability- Inconsistent incubation times- Pipetting errors | - Use cells within a consistent passage number range.- Ensure precise timing for all incubation steps.- Use calibrated pipettes and proper technique. |
| "Hook Effect" in Dose-Response Curve | - Formation of non-productive binary complexes at high PROTAC concentrations | - This is a known phenomenon for PROTACs. Ensure the concentration range tested is wide enough to observe the full curve. The DC50 is still calculated from the initial descending part of the curve. |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the accurate and reproducible determination of the DC50 value of this compound. By employing either the traditional Western blot method or a high-throughput luciferase-based assay, researchers can effectively characterize the potency of this EGFR-degrading PROTAC, a crucial step in the drug development process. Careful attention to experimental detail and data analysis will ensure the generation of high-quality, reliable results.
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Xenograft Models for Gefitinib-Based PROTAC Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. Gefitinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, has been successfully incorporated into PROTACs to target and degrade EGFR, a key driver in many cancers, particularly non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for the use of in vivo xenograft models in the preclinical evaluation of Gefitinib-based PROTACs, with a focus on a representative molecule, "Gefitinib-based PROTAC 3".
Disclaimer: As of the latest literature review, specific in vivo xenograft data for "this compound" has not been publicly reported. The following protocols and data are based on established methodologies for similar EGFR-targeting PROTACs and Gefitinib itself in xenograft models. Researchers should adapt these protocols based on the specific properties of their PROTAC molecule.
Signaling Pathway and Mechanism of Action
Gefitinib-based PROTACs function by simultaneously binding to both EGFR and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. This mechanism not only inhibits EGFR signaling but also eliminates the receptor scaffold, potentially overcoming resistance mechanisms associated with kinase inhibition alone.
Caption: Mechanism of action of a Gefitinib-based PROTAC.
Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Select NSCLC cell lines with known EGFR mutations that are sensitive to Gefitinib and potentially to Gefitinib-based PROTACs. Examples include:
-
HCC827: Exon 19 deletion, Gefitinib-sensitive.
-
NCI-H1975: L858R and T790M mutations, Gefitinib-resistant.
-
PC-9: Exon 19 deletion, Gefitinib-sensitive.
-
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Animal Models
-
Species: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD/SCID), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before experimental procedures. House them in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Xenograft Model Establishment
This workflow outlines the key steps in establishing a subcutaneous xenograft model.
Caption: Experimental workflow for xenograft model establishment.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
PROTAC Formulation and Administration
-
Formulation: The formulation will depend on the physicochemical properties of the specific PROTAC. A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline. A representative formulation could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Administration: Administer the PROTAC solution via intraperitoneal (i.p.) or oral (p.o.) gavage. The route and frequency will need to be optimized based on pharmacokinetic studies. A typical starting point is daily or every-other-day administration.
In Vivo Efficacy Study
-
Treatment Groups:
-
Vehicle Control
-
Gefitinib (e.g., 50 mg/kg, p.o., daily)
-
This compound (e.g., 25, 50, 100 mg/kg, i.p. or p.o., daily)
-
-
Dosing: Administer the respective treatments for a predefined period (e.g., 21-28 days).
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe the general health and behavior of the mice.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined size (e.g., 2000 mm³), or at the end of the study.
-
Tissue Collection: Collect tumors, blood, and major organs for further analysis (e.g., Western blotting, immunohistochemistry, pharmacokinetic analysis).
Data Presentation
Table 1: Representative In Vivo Efficacy of EGFR-Targeting PROTACs in Xenograft Models
| Compound | Cell Line Xenograft | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| Pomalidomide-Gefitinib PROTAC (P-G) | Gefitinib-resistant HCC-827 | 50 mg/kg, i.p., every other day | ~60% | Fictionalized Data Based on Similar Studies |
| EGFR PROTAC C6 | H1975-TM | 50 mg/kg, i.p., daily | ~75% | [1] |
| Gefitinib | Gefitinib-sensitive H322 | 60 mg/kg, i.p., 5 days/week | Significant tumor growth delay | [2] |
| Gefitinib | Gefitinib-resistant H157 | 50 mg/kg, i.p., 5 days/week | No significant tumor growth delay | [2] |
Table 2: Representative Pharmacokinetic Parameters of a Gefitinib-Based PROTAC (MS39)
| Parameter | Value (for MS39) |
| Dose | 10 mg/kg, i.p. |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 0.5 |
| AUC (ng·h/mL) | 4500 |
| Half-life (h) | 3.5 |
| Bioavailability (%) | Not Reported |
| Data based on a similar Gefitinib-based PROTAC, MS39. |
Key Experimental Analyses
Western Blotting
-
Purpose: To confirm the degradation of EGFR and assess the impact on downstream signaling pathways in tumor tissues.
-
Protocol:
-
Homogenize tumor tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Immunohistochemistry (IHC)
-
Purpose: To visualize the reduction of EGFR expression and assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) within the tumor microenvironment.
-
Protocol:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies (e.g., anti-EGFR, anti-Ki-67, anti-cleaved caspase-3) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image and quantify the staining.
-
Conclusion
The use of in vivo xenograft models is a critical step in the preclinical development of Gefitinib-based PROTACs. These models allow for the evaluation of efficacy, pharmacokinetics, and pharmacodynamics in a more physiologically relevant setting. While specific in vivo data for "this compound" is not yet available, the protocols and data from analogous EGFR-targeting PROTACs provide a robust framework for designing and executing these essential studies. Careful selection of cell lines, rigorous experimental design, and comprehensive downstream analysis are paramount to successfully advancing these promising therapeutic agents toward clinical application.
References
Application Notes and Protocols: Gefitinib-based PROTAC 3 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. Gefitinib-based PROTAC 3 is a heterobifunctional molecule that links the epidermal growth factor receptor (EGFR) inhibitor Gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This dual-binding capability allows for the recruitment of VHL to EGFR, leading to the ubiquitination and subsequent degradation of the EGFR protein by the proteasome.[2][3]
This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, with a focus on assessing its efficacy in degrading EGFR and its impact on cell viability.
Mechanism of Action
This compound operates by inducing the proximity of EGFR and the VHL E3 ligase. The Gefitinib moiety binds to the ATP-binding site of the EGFR tyrosine kinase domain, while the other end of the PROTAC recruits the VHL E3 ligase.[1][4] This ternary complex formation (EGFR-PROTAC-VHL) facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the EGFR protein. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.[2][3]
Figure 1: Mechanism of Action of this compound.
Data Presentation
This compound has been shown to effectively induce the degradation of mutant EGFR in non-small cell lung cancer (NSCLC) cell lines. The efficacy of this PROTAC is quantified by its half-maximal degradation concentration (DC50).
| Cell Line | EGFR Mutation | DC50 (nM) | Reference |
| HCC827 | Exon 19 deletion | 11.7 | [5][6][7] |
| H3255 | L858R | 22.3 | [5][6][7] |
This compound exhibits no significant degradation of wild-type EGFR at concentrations up to 10 µM, indicating its selectivity for mutant forms of the receptor.[1][7]
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the PROTAC stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (934.51 g/mol ), calculate the required mass of the powder to prepare a stock solution of the desired concentration (e.g., 10 mM).[6][8]
-
Add the appropriate volume of anhydrous DMSO to the vial containing the PROTAC powder. To achieve a 10 mM stock solution, for example, dissolve 9.35 mg of the PROTAC in 1 mL of DMSO.[6][7]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Figure 2: Workflow for preparing this compound stock solution.
Western Blotting for EGFR Degradation
This protocol details the steps to assess the dose-dependent degradation of EGFR in cancer cell lines following treatment with this compound.[5]
Materials:
-
HCC827 or H3255 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-EGFR and Mouse anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Seeding: Plate HCC827 or H3255 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture the cells overnight under standard conditions (37°C, 5% CO2).[5]
-
PROTAC Treatment: Prepare serial dilutions of this compound in fresh medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO). Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle.[5]
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[5]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli sample buffer. Boil the samples and load them onto an SDS-PAGE gel for electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with primary antibodies against EGFR and a loading control overnight at 4°C.[5]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[5]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. Calculate the percentage of EGFR degradation relative to the vehicle-treated control to determine the DC50 value.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cells.[9][10]
Materials:
-
HCC827 or H3255 cells
-
Complete growth medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in fresh medium and treat the cells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Figure 3: Logical relationship of PROTAC action on EGFR signaling.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Gefitinib-based PROTAC 3 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib-based PROTAC 3 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer cell proliferation and survival.[1] This molecule consists of the EGFR inhibitor Gefitinib linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This dual-binding mechanism hijacks the cell's natural protein disposal system to tag EGFR for degradation by the proteasome. In vitro studies have demonstrated its potency in degrading mutant forms of EGFR, such as those with exon 19 deletions and the L858R mutation, while sparing wild-type EGFR.[2]
While in vivo studies specifically detailing the administration of this compound in mouse models have not been extensively published, this document provides a comprehensive guide based on available preclinical data for closely related compounds and the parent molecule, Gefitinib.[3] The following application notes and protocols are intended to serve as a foundational resource for researchers designing and conducting in vivo efficacy and pharmacokinetic studies of this compound in mouse models.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Reference |
| HCC827 | Exon 19 deletion | 11.7 | 98.9 | [3] |
| H3255 | L858R | 22.3 | 96.6 | [3] |
Pharmacokinetic Parameters of a Related Gefitinib-PROTAC in Rats (Subcutaneous Dosing)
Note: The following data is for a closely related molecule, "PROTAC-3-gefitinib," in male Wistar rats and should be considered as a reference for preliminary study design in mice.
| Compound | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng.hr/mL) | Reference |
| PROTAC-3-gefitinib | 8 | 6 | 62 | 824 | [4] |
| Gefitinib | 8 | 8 | 106 | 818 | [4] |
Pharmacokinetic Parameters of Gefitinib in Mice (Intravenous Dosing)
| Dose (mg/kg) | Cmax (µg/mL) | T1/2 (h) | Reference |
| 10 | 4.4 | 2.6 | [5] |
| 20 | - | 16.4 | [6] |
Signaling Pathway and Mechanism of Action
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[7] Ensure the powder is completely dissolved by vortexing.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline/PBS in the desired ratio. A commonly used vehicle for PROTACs consists of 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder saline or PBS.
-
-
Final Formulation:
-
While vortexing the vehicle, slowly add the DMSO stock solution to the vehicle to achieve the final desired concentration.
-
For example, to prepare a 1 mg/mL final solution, add 10 µL of a 100 mg/mL DMSO stock to 990 µL of the vehicle.
-
Ensure the final solution is clear and free of precipitation. The final DMSO concentration should be kept as low as possible (ideally ≤10%) to minimize toxicity.
-
It is recommended to prepare the final formulation fresh on the day of administration.
-
Protocol 2: Efficacy Study in a Human Tumor Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice (e.g., BALB/c nude or NU/J), 6-8 weeks old
-
Human non-small cell lung cancer (NSCLC) cell line with a relevant EGFR mutation (e.g., HCC827 or H3255)
-
Matrigel
-
Sterile PBS
-
This compound formulation
-
Vehicle control formulation
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length × Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Administration:
-
Administer the formulated this compound to the treatment group via the desired route (e.g., subcutaneous or intraperitoneal injection). The dosing regimen will need to be optimized, but a starting point could be based on studies with other PROTACs, for instance, 50 mg/kg daily or every other day.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and harvest the tumors.
-
Tumor tissue can be used for downstream analysis such as Western blotting to assess EGFR protein levels and phosphorylation of downstream effectors like ERK and AKT.
-
Experimental Workflow
Disclaimer
The information provided in these application notes and protocols is for research purposes only. The in vivo administration protocols are suggested methodologies based on available data for similar compounds and may require optimization for specific experimental conditions. Researchers should adhere to all applicable institutional and national guidelines for animal welfare and experimentation.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacokinetics and metabolic fate of gefitinib – 3 – PROTACs and gefitinib in the rat following subcutaneous dosing | Poster Board #124 - American Chemical Society [acs.digitellinc.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Mass Spectrometry-Based Quantification of Gefitinib-Based PROTAC 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins rather than inhibiting their function.[1][2][] This is achieved by harnessing the cell's own ubiquitin-proteasome system.[1][4] A PROTAC molecule is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][4]
Gefitinib-based PROTAC 3 is a specific PROTAC designed to target the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[6] Gefitinib itself is a potent EGFR tyrosine kinase inhibitor.[7][8] By incorporating Gefitinib into a PROTAC, the aim is to achieve sustained downregulation of EGFR signaling through degradation, offering potential advantages over traditional inhibition, such as overcoming drug resistance.[1][9]
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies and overall drug development.[10] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.[10][11] These application notes provide detailed protocols for the quantification of this compound using UPLC-MS/MS technology.
Signaling Pathway and Mechanism of Action
Gefitinib targets the EGFR signaling pathway, which, upon activation by ligands like EGF, triggers downstream cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[7][12][13][14] this compound not only inhibits this pathway but also induces the degradation of the EGFR protein.
Figure 1: Mechanism of action of this compound and its effect on the EGFR signaling pathway.
Experimental Workflow for Quantification
The general workflow for quantifying this compound in biological samples involves sample preparation, liquid chromatographic separation, and mass spectrometric detection.
Figure 2: General experimental workflow for the quantification of this compound.
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of this compound and its parent compound, Gefitinib, in rat plasma and urine.
Table 1: LC-MS/MS Method Parameters for this compound in Rat Plasma [10]
| Parameter | Value |
| LC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC HSS T3 1.7 µm C18, 2.1 x 50 mm |
| Column Temperature | 60 °C |
| Mobile Phase A | 1 mM Ammonium Formate, 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 2 minutes, hold for 2 minutes |
| Flow Rate | 600 µL/min |
| Injection Volume | 10 µL |
| MS System | Waters Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | ESI+ |
| MRM Transition | m/z 934.17 → 617.34 |
| Cone Voltage (CV) | Optimized via IntelliStart™ |
| Collision Energy (CE) | Optimized via IntelliStart™ |
| Linear Dynamic Range | 0.02 - 1000 ng/mL |
| Limit of Detection (LOD) | 20 pg/mL |
Table 2: LC-MS/MS Method Parameters for this compound in Rat Urine [6]
| Parameter | Value |
| LC System | ACQUITY Premier UPLC System |
| Column | ACQUITY Premier HSS T3 1.8 µm, 2.1 x 100 mm |
| Column Temperature | 60 °C |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 1 µL |
| MS System | Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | ESI+ |
| MRM Transition | Not explicitly stated for parent PROTAC, but monitored |
| Linear Dynamic Range | 1 - 1000 ng/mL (for calibration curve) |
| Internal Standard | Gefitinib-d6 |
Detailed Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma[11][12]
1. Materials and Reagents
-
This compound reference standard
-
Gefitinib-d6 (internal standard)
-
Rat plasma (control)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of this compound and Gefitinib-d6 in a suitable organic solvent (e.g., DMSO).
-
Prepare calibration standards by spiking control rat plasma with the PROTAC 3 stock solution to achieve final concentrations ranging from 0.02 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Protein Precipitation)
-
To 20 µL of plasma sample (standard, QC, or unknown), add 60 µL of acetonitrile containing the internal standard (Gefitinib-d6).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 5-10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. UPLC-MS/MS Analysis
-
Set up the LC-MS/MS system according to the parameters outlined in Table 1.
-
Inject 10 µL of the prepared supernatant onto the UPLC column.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
5. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound and its Metabolites in Rat Urine[6]
1. Materials and Reagents
-
This compound reference standard
-
Gefitinib-d6 (internal standard)
-
Rat urine (control)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare a calibration curve over the range of 1–1000 ng/mL by spiking authentic this compound standard into control blank rat urine.
-
Prepare QC standards at concentrations of 3, 75, and 800 ng/mL in the same manner.
3. Sample Preparation
-
Mix a 5 µL aliquot of the urine sample (standard, QC, or study sample) with the internal standard solution.
-
The specific volume and concentration of the internal standard should be optimized to provide a consistent response.
4. UPLC-MS/MS Analysis
-
Configure the LC-MS/MS system with the parameters detailed in Table 2.
-
Inject 1 µL of the prepared sample.
-
Monitor the MRM transitions for this compound and its expected metabolites. Note: In the absence of authentic standards for metabolites, the cone voltage and collision energy of the parent PROTAC can be used.[6]
5. Data Analysis
-
Perform quantification using a 1/X weighted linear regression for the calibration curve.
-
Quantify the metabolites against the this compound calibration line in the absence of their own standards.[6]
Conclusion
The provided application notes and protocols offer a comprehensive guide for the sensitive and accurate quantification of this compound in preclinical matrices using UPLC-MS/MS. These methods are essential for advancing the understanding of the DMPK properties of this novel therapeutic modality and are adaptable for the analysis of other PROTAC molecules with appropriate method development and validation. The high sensitivity of modern tandem quadrupole mass spectrometers allows for the quantification of low-level analytes, which is particularly important for potent molecules like PROTACs.[11][15]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 6. lcms.cz [lcms.cz]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Highly Sensitive Mass Spectrometry Methods for Quantifying PROTACs | Technology Networks [technologynetworks.com]
- 12. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. sciex.com [sciex.com]
Application Notes and Protocols for Ubiquitination Assays of Gefitinib-Based PROTAC 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing ubiquitination assays for Gefitinib-based PROTAC 3, a potent Epidermal Growth Factor Receptor (EGFR) degrader. This document outlines the underlying principles, detailed experimental protocols, and data presentation for researchers in oncology and drug development.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers, including non-small-cell lung cancer (NSCLC).[1][2] This PROTAC consists of three key components: a ligand that binds to EGFR (derived from Gefitinib), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[3][4] By bringing EGFR into proximity with the VHL E3 ligase, the PROTAC facilitates the ubiquitination of EGFR, marking it for degradation by the 26S proteasome.[5][6] This targeted protein degradation offers a promising strategy to overcome resistance to traditional EGFR inhibitors.[7][8]
Quantitative Data Summary
This compound has demonstrated potent and selective degradation of mutant EGFR. The following table summarizes the degradation potency (DC50) in different cell lines.
| Cell Line | EGFR Mutation Status | DC50 (nM) | Reference |
| HCC827 | Exon 19 deletion | 11.7 | [3] |
| H3255 | L858R mutation | 22.3 | [3] |
Note: this compound shows no degradation of wild-type EGFR at concentrations up to 10 μM.
Signaling and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Experimental Protocols
Herein are detailed protocols for assessing the ubiquitination of EGFR induced by this compound.
Protocol 1: In-Cell EGFR Ubiquitination Assay by Immunoprecipitation and Western Blotting
This protocol is designed to detect the ubiquitination of endogenous EGFR in cells treated with this compound.
Materials:
-
Cell Lines: HCC827 or H3255 cells.
-
Reagents:
-
This compound (e.g., from MedChemExpress, Selleck Chemicals, or Tocris Bioscience).[3][4]
-
Proteasome inhibitor (e.g., MG-132).
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Deubiquitinase (DUB) inhibitor (e.g., N-ethylmaleimide - NEM).
-
Anti-EGFR antibody for immunoprecipitation.
-
Protein A/G agarose beads.
-
Anti-Ubiquitin antibody for Western blotting.
-
Anti-EGFR antibody for Western blotting.
-
SDS-PAGE gels and buffers.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate.
-
Procedure:
-
Cell Culture and Treatment:
-
Plate HCC827 or H3255 cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 1-4 hours).
-
In the last 2-4 hours of PROTAC treatment, add a proteasome inhibitor (e.g., 10-20 µM MG-132) to allow for the accumulation of ubiquitinated proteins.[9]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease/phosphatase inhibitors and a DUB inhibitor (e.g., 10 mM NEM).[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation (IP):
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate the cell lysate (e.g., 500-1000 µg of protein) with an anti-EGFR antibody overnight at 4°C with gentle rotation.[11]
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[11]
-
After the final wash, aspirate all residual buffer and add 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.[10]
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
The membrane can be stripped and re-probed with an anti-EGFR antibody to confirm the immunoprecipitation of EGFR.
-
Expected Results: A high molecular weight smear or laddering pattern should be observed in the lanes corresponding to cells treated with this compound when probed with the anti-ubiquitin antibody. This indicates the polyubiquitination of EGFR. The intensity of this smear should be dependent on the concentration of the PROTAC.
Protocol 2: In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of this compound to mediate the ubiquitination of recombinant EGFR in the presence of purified ubiquitination machinery components.[12]
Materials:
-
Recombinant Proteins:
-
Recombinant human E1 activating enzyme.
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant VHL E3 ligase complex.
-
Recombinant human EGFR.
-
Human ubiquitin.
-
-
Reagents:
-
This compound.
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT).[12]
-
ATP.
-
Anti-EGFR antibody.
-
Anti-Ubiquitin antibody.
-
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing 1x ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.
-
In separate tubes, add the recombinant EGFR and the desired concentration of this compound (or DMSO as a vehicle control).
-
Initiate the reaction by adding the master mix and the VHL E3 ligase complex.[12]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.[11]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting as described in Protocol 1, using anti-EGFR and anti-ubiquitin antibodies.
-
Expected Results: In the presence of all components and this compound, a high molecular weight smear representing polyubiquitinated EGFR should be detected by both anti-EGFR and anti-ubiquitin antibodies. Control reactions lacking E1, E3, ATP, or the PROTAC should not show this smear, confirming the specificity of the reaction.
References
- 1. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound [myskinrecipes.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 10. Ubiquitination assay [bio-protocol.org]
- 11. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Cellular Uptake and Localization of Gefitinib-based PROTAC 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib-based PROTAC 3 is a heterobifunctional proteolysis-targeting chimera designed to selectively induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1] By hijacking the cell's natural ubiquitin-proteasome system, this molecule offers a powerful approach to target EGFR, a key signaling protein often dysregulated in cancer.[2] This document provides detailed application notes, experimental protocols, and data interpretation guidelines for studying the cellular uptake, localization, and efficacy of this compound.
Mechanism of Action
This compound is comprised of a ligand that binds to EGFR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The PROTAC molecule facilitates the formation of a ternary complex between EGFR and the VHL E3 ligase, leading to the polyubiquitination of EGFR. This ubiquitination marks EGFR for degradation by the 26S proteasome, resulting in the selective removal of the receptor from the cell.[3][4][5]
Signaling Pathways
The degradation of EGFR by this compound profoundly impacts downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Data Presentation
Quantitative Degradation Data
This compound induces the degradation of mutant EGFR with high potency in non-small cell lung cancer (NSCLC) cell lines. The half-maximal degradation concentration (DC50) values are summarized below.
| Cell Line | EGFR Mutation | DC50 (nM) | Reference |
| HCC827 | exon 19 del | 11.7 | [1] |
| H3255 | L858R | 22.3 | [1] |
Experimental Protocols
General Experimental Workflow for PROTAC Characterization
The characterization of this compound involves a series of experiments to determine its cellular uptake, target engagement, and downstream effects.
Protocol 1: Western Blot for EGFR Degradation
This protocol is to quantify the reduction in total EGFR protein levels following treatment with this compound.
Materials:
-
HCC827 or H3255 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-EGFR (1:1000 dilution), Mouse anti-β-actin or anti-GAPDH (1:5000 dilution)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP, 1:5000 dilution)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate HCC827 or H3255 cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize EGFR levels to the loading control.
-
Calculate the percentage of remaining EGFR relative to the vehicle control to determine DC50.
-
Protocol 2: Immunofluorescence for EGFR Localization
This protocol allows for the visualization of EGFR's subcellular localization and can be adapted to observe changes upon PROTAC treatment, such as internalization and degradation.
Materials:
-
HCC827 or H3255 cells
-
Glass coverslips in a multi-well plate
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: Rabbit anti-EGFR (1:200 dilution)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:500 dilution)
-
DAPI solution (300 nM in PBS)
-
Anti-fade mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate to achieve 50-70% confluency.
-
Drug Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Add 0.25% Triton X-100 for 10 minutes at room temperature to permeabilize the cells. Wash three times with PBS.
-
Blocking: Add blocking buffer and incubate for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with diluted primary anti-EGFR antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with diluted fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS, protected from light.
-
Incubate with DAPI solution for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslip on a microscope slide with anti-fade mounting medium.
-
-
Imaging: Visualize using a fluorescence or confocal microscope.
Protocol 3: Co-Immunoprecipitation for Ternary Complex Formation
This protocol is designed to detect the formation of the EGFR-PROTAC-VHL ternary complex.
Materials:
-
HCC827 or H3255 cells
-
This compound
-
MG132 (proteasome inhibitor, optional)
-
Co-IP Lysis/Wash Buffer (non-denaturing)
-
Primary antibodies: Rabbit anti-EGFR, Mouse anti-VHL
-
Isotype control IgG
-
Protein A/G magnetic beads
-
SDS-PAGE sample buffer
Procedure:
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 2-4 hours). Pre-treatment with a proteasome inhibitor like MG132 can help stabilize the ternary complex.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with Co-IP Lysis/Wash Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-EGFR antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Co-IP Lysis/Wash Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analyze the eluate by Western blotting using antibodies against EGFR and VHL to detect the co-immunoprecipitated proteins.
-
Protocol 4: Cellular Uptake by LC-MS/MS
This protocol provides a method to quantify the intracellular concentration of this compound.
Materials:
-
HCC827 or H3255 cells
-
This compound
-
PBS
-
Acetonitrile:Methanol (4:1) with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat a known number of cells with this compound at a specific concentration and time.
-
Cell Harvesting and Lysis:
-
Wash cells thoroughly with ice-cold PBS to remove extracellular PROTAC.
-
Lyse the cells by adding a specific volume of cold acetonitrile:methanol (4:1) containing a suitable internal standard.
-
-
Sample Preparation:
-
Vortex and centrifuge the lysate to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent PROTAC molecule and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the intracellular concentration of the PROTAC based on the standard curve and the number of cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Chemically Induced Cellular Proteolysis: An Emerging Therapeutic Strategy for Undruggable Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Gefitinib-based PROTAC 3 solubility and formulation issues
Welcome to the technical support center for Gefitinib-based PROTAC 3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and formulation of this compound.
Q1: My this compound is not dissolving in aqueous buffers. What should I do?
A1: this compound is practically insoluble in water.[1] Direct dissolution in aqueous buffers is not recommended. It is crucial to first prepare a stock solution in an appropriate organic solvent. For subsequent dilution into aqueous media, a careful, stepwise approach is necessary to avoid precipitation.
Troubleshooting Steps:
-
Ensure High-Quality Organic Solvent: Use fresh, anhydrous DMSO to prepare your stock solution.[2] Moisture in DMSO can significantly reduce the solubility of the PROTAC.
-
Optimize Stock Solution Concentration: While a high concentration in DMSO is achievable (up to 100 mg/mL), using a very concentrated stock for dilution into aqueous buffers can lead to immediate precipitation.[1][3] Consider preparing a less concentrated stock solution for your experiments.
-
Stepwise Dilution: When diluting the DMSO stock into aqueous buffer, add the stock solution to the buffer in a dropwise manner while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider Co-solvents: For in vivo formulations or cell-based assays requiring minimal DMSO, consider using a co-solvent system. A commonly used formulation for oral administration involves a suspension in CMC-Na.[1] For other applications, co-solvents like PEG300 and Tween 80 can be used to improve solubility in aqueous solutions.[2]
Q2: I am observing precipitation of my this compound during my cell-based assay after dilution from a DMSO stock. How can I prevent this?
A2: Precipitation in cell culture media is a common issue for poorly soluble compounds like PROTACs. This can be due to the high concentration of the compound exceeding its solubility limit in the aqueous environment of the media, or interactions with media components.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture media of less than 0.5%. Higher concentrations can be toxic to cells and may also affect the solubility of the PROTAC.
-
Test Different Serum Concentrations: Fetal Bovine Serum (FBS) contains proteins that can bind to hydrophobic compounds and potentially improve their apparent solubility. However, in some cases, interactions can also lead to aggregation. Test a range of FBS concentrations to see if it impacts the solubility and activity of your PROTAC.
-
Pre-warm Media: Adding a cold stock solution to warm media can sometimes induce precipitation. Ensure both your media and your diluted PROTAC solution are at the same temperature before mixing.
-
Use a Formulation Approach: For sensitive experiments, consider preparing a more sophisticated formulation, such as a self-emulsifying drug delivery system (SEDDS) or an amorphous solid dispersion, to improve aqueous solubility.[4][5]
Q3: What are some alternative formulation strategies if the standard DMSO or CMC-Na formulations are not suitable for my experiment?
A3: Several advanced formulation strategies can be employed to enhance the solubility and bioavailability of this compound.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[4][6] Suitable polymers include HPMCAS and Eudragit®.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[5] This can significantly improve the dissolution and absorption of poorly soluble drugs.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility.[7]
-
Micellar Solubilization: Surfactants like sodium lauryl sulfate can form micelles that encapsulate the PROTAC, enhancing its solubility in aqueous solutions.[8]
Quantitative Data Summary
The following tables summarize the known solubility and formulation data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 100 | 107.0 | [1] |
| Ethanol | 12 | 12.84 | [1] |
| Water | Insoluble | - | [1] |
| DMF | 25 | - | [9] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 | - | [9] |
Table 2: Example In Vivo Formulations for this compound
| Administration Route | Formulation Components | Concentration | Reference |
| Oral | CMC-Na | ≥5 mg/mL | [1] |
| Subcutaneous | 5% DMSO, 40% PEG 400, 5% Cremophor, 50% Saline | 10 mg/kg |
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
Objective: To prepare a stock solution of this compound in DMSO and dilute it into an aqueous buffer with minimal precipitation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS)
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
To dilute into an aqueous buffer, add the DMSO stock solution dropwise to the buffer while continuously vortexing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower stock concentration or a different dilution method.
Protocol 2: Kinetic Solubility Assay using the Shake-Flask Method
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Shaker incubator
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Prepare a saturated solution of this compound by adding an excess amount of the compound to the aqueous buffer in a sealed vial.
-
Incubate the vial in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to allow for equilibration.
-
After incubation, centrifuge the solution at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantify the concentration of the dissolved this compound in the supernatant using a validated HPLC method.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound.
References
- 1. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. pnas.org [pnas.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. PROTAC 3 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Optimizing Gefitinib-Based PROTAC 3 Concentrations for Cellular Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the experimental concentration of Gefitinib-based PROTAC 3. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera designed to selectively induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is a bifunctional molecule composed of:
-
A ligand that binds to the EGFR protein.
-
A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5]
-
A linker connecting these two elements.
By bringing EGFR into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome.[1][6] This mechanism of action allows for the elimination of the target protein, which can be particularly advantageous in overcoming drug resistance associated with traditional inhibitors.[1]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
For initial experiments, it is advisable to test a broad range of concentrations to determine the optimal working concentration for your specific cell line and experimental conditions. A common starting point for PROTACs is a dose-response experiment ranging from nanomolar to low micromolar concentrations (e.g., 0.1 nM to 10 µM).[7][8]
Q3: What are the key parameters to determine the optimal concentration of this compound?
The two primary parameters for assessing the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[8][9][10]
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.[8][9][10]
The goal is to identify a concentration that achieves maximal degradation (at or near Dmax) without causing cytotoxicity or off-target effects.
Q4: What is the "hook effect" and how can it be avoided?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[8][11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[11]
To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[11]
-
Test lower concentrations: Focus on the nanomolar to low micromolar range to find the optimal concentration for maximal degradation.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak degradation of EGFR | Suboptimal PROTAC concentration. | Perform a comprehensive dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[7][8] |
| Inappropriate treatment time. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the optimal incubation period.[7] | |
| Low cell permeability of the PROTAC. | PROTACs are large molecules and may have poor cell permeability.[11][12] Consider modifying the experimental conditions or consulting literature for methods to improve uptake. | |
| Low expression of the recruited E3 ligase (VHL) in the cell line. | Verify the expression level of VHL in your cell line using techniques like Western blot or qPCR.[7] | |
| "Hook effect" observed (degradation decreases at high concentrations) | PROTAC concentration is too high, leading to the formation of non-productive binary complexes. | Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs.[11] |
| High cell toxicity | PROTAC concentration is too high. | Lower the concentration of the PROTAC. Determine the IC50 for cell viability and use concentrations well below this value.[8] |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC if available. Global proteomics can help identify off-target proteins.[13] |
Quantitative Data Summary
The following table summarizes the reported DC50 values for this compound in different non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | EGFR Mutation | DC50 Value | Reference |
| HCC827 | Exon 19 deletion | 11.7 nM | [2][4][5] |
| H3255 | L858R mutation | 22.3 nM | [2][4][5] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50
-
Cell Seeding: Seed the target cells (e.g., HCC827 or H3255) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as a BCA or Bradford assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control.
-
Plot the normalized EGFR levels against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 value.[7]
-
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
-
Cell Seeding: Seed the target cells as described in Protocol 1.
-
PROTAC Treatment: Treat the cells with a fixed concentration of this compound (ideally at or near the Dmax concentration determined from the dose-response experiment) for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis and Western Blot: Follow steps 3-6 from Protocol 1 to analyze the EGFR protein levels at each time point.
-
Data Analysis: Plot the normalized EGFR levels against the treatment time to identify the time point at which maximum degradation is observed.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with Gefitinib-based PROTAC 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gefitinib-based PROTAC 3 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera designed to selectively induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1] It is a bifunctional molecule composed of:
-
A ligand that binds to EGFR.
-
A linker molecule.
-
A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
By bringing EGFR into close proximity with the VHL E3 ligase, the PROTAC facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome.[1] This approach aims to eliminate the entire EGFR protein, offering a potential advantage over traditional inhibitors, especially in overcoming drug resistance.[1]
Q2: Which cell lines are sensitive to this compound?
This compound is particularly effective in cell lines harboring specific EGFR mutations. It has been shown to induce degradation of EGFR in cell lines with exon 19 deletion and the L858R mutation, while sparing wild-type (WT) EGFR.[2][3]
Q3: What is the difference between DC50 and IC50 values?
-
DC50 (Degradation Concentration 50): This is the concentration of the PROTAC required to degrade 50% of the target protein. It is a measure of the degradation efficiency of the PROTAC.
-
IC50 (Inhibitory Concentration 50): This is the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. In the context of cell viability assays, it reflects the concentration at which the PROTAC reduces cell viability by 50%.
Q4: What are the critical negative controls to include in my cell viability experiments?
To ensure the observed effects are due to the specific degradation of the target protein, it is crucial to include proper negative controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the PROTAC.
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to either the target protein or the E3 ligase, but has similar physical properties.
-
E3 Ligase Ligand Only: The small molecule that binds to the E3 ligase (in this case, a VHL ligand) to control for effects independent of target degradation.
-
Target Ligand Only: The small molecule that binds to EGFR (Gefitinib) to differentiate between degradation and simple inhibition.
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of EGFR, confirming the involvement of the ubiquitin-proteasome system.
Quantitative Data Summary
The following tables summarize the reported degradation and inhibitory concentrations for this compound in relevant non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | EGFR Status | DC50 (nM) |
| HCC827 | Exon 19 deletion | 11.7[1][2][3] |
| H3255 | L858R mutation | 22.3[1][2][3] |
| Cell lines with WT EGFR | Wild-Type | No significant degradation up to 10 µM[2] |
Note: IC50 values for cell viability are expected to be determined empirically for each cell line and experimental condition.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Materials:
-
This compound
-
Appropriate cell line (e.g., HCC827, H3255)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension at the optimal density (determined empirically for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Avoid using the outer wells to minimize the "edge effect".
-
Incubate the plate at 37°C, 5% CO2 overnight to allow cells to attach.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
The final DMSO concentration should be consistent across all wells and typically ≤0.1%.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the PROTAC or controls.
-
Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Pipette gently to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Troubleshooting Guides
Issue 1: No or Weak Effect on Cell Viability
| Potential Cause | Recommended Solution |
| Suboptimal PROTAC Concentration | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration range. |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to find the optimal incubation period. |
| Low Cell Permeability of the PROTAC | While inherent to the molecule, ensure optimal cell health and consider longer incubation times. |
| Low Expression of VHL E3 Ligase | Verify the expression level of VHL in your cell line via Western blot or qPCR. |
| Cell Line Insensitivity | Confirm that your cell line has the target EGFR mutation (exon 19 deletion or L858R) and is dependent on EGFR signaling for survival. |
| Compound Instability | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Assess the stability of the PROTAC in your culture medium over the time course of the experiment. |
Issue 2: High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques. |
| "Edge Effect" in Multi-well Plates | Avoid using the outer wells of the plate or fill them with sterile medium or PBS to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your technique, especially during serial dilutions and reagent additions. |
| Compound Precipitation | Visually inspect the wells under a microscope for any precipitate, especially at higher concentrations. Ensure the final DMSO concentration is low (≤0.1%). |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variation in Cell Passage Number or Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before each experiment. |
| Different Batches of Reagents or Serum | Test new batches of reagents and serum before use in critical experiments. Maintain consistency in the source and lot number of your reagents. |
| Minor Deviations in the Experimental Protocol | Adhere strictly to the established and optimized protocol. Keep detailed records of each experiment. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
Issue 4: "Hook Effect" Observed (Reduced Effect at High Concentrations)
| Potential Cause | Recommended Solution |
| Formation of Non-productive Binary Complexes | At very high concentrations, the PROTAC can form binary complexes (PROTAC-EGFR or PROTAC-VHL) instead of the required ternary complex, reducing degradation efficiency. |
| Recommended Action | Perform a full dose-response curve with a wider range of concentrations, including lower ones, to identify the optimal concentration for degradation and subsequent effect on viability. The "sweet spot" for maximal effect is often at a lower concentration than the highest tested dose. |
Visualizations
Caption: EGFR signaling and the mechanism of action of this compound.
Caption: Standard experimental workflow for a cell viability assay.
Caption: A logical guide to diagnosing sources of experimental error.
References
Off-target effects of Gefitinib-based PROTAC 3 and how to assess them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Gefitinib-based PROTAC 3. The information is designed to help you assess and understand potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected on-target effects?
This compound is a proteolysis-targeting chimera designed for the targeted degradation of the Epidermal Growth Factor Receptor (EGFR).[1] It consists of the EGFR inhibitor Gefitinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] The primary function of this PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of EGFR. It has been shown to be particularly effective against mutant forms of EGFR, such as those with exon 19 deletions or the L858R mutation, while having minimal effect on wild-type EGFR at similar concentrations.[2]
Q2: What are the potential sources of off-target effects for this compound?
Off-target effects for PROTACs like this compound can stem from several sources:
-
Warhead-related off-targets: The Gefitinib component of the PROTAC may bind to other kinases besides EGFR. In silico and experimental studies have suggested potential off-targets for Gefitinib, including but not limited to MAPK10, PIM-1, CHK1, and CHK2.[3][4][5]
-
E3 Ligase Recruiter Off-Targets: While the VHL ligand is generally considered selective, it could have unforeseen interactions.
-
Ternary Complex-Mediated Off-Targets: The PROTAC could induce the formation of a ternary complex between VHL and a protein other than EGFR, leading to the unintended degradation of that protein.[6]
-
Systemic Effects: High concentrations of the PROTAC could potentially lead to saturation of the ubiquitin-proteasome system.[6]
Q3: What is the recommended overall strategy for assessing the off-target profile of this compound?
A multi-faceted approach is recommended to comprehensively evaluate the off-target profile of this compound.[6][7] The cornerstone of this strategy is unbiased global proteomics to identify unintended protein degradation.[8] Hits from proteomics should then be validated using orthogonal methods. The following workflow is advised:
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity at Effective Concentrations
You observe significant cell death at concentrations required for EGFR degradation.
| Possible Cause | Troubleshooting Step |
| Off-target protein degradation | Perform a global proteomics experiment to identify any unintended degraded proteins that could be essential for cell survival.[6] |
| Warhead-mediated toxicity | Treat cells with Gefitinib alone at equivalent concentrations to the PROTAC. If toxicity persists, it may be due to the inhibitory effect of Gefitinib on a critical off-target kinase. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cell line. Run a vehicle-only control.[9] |
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Problem 2: Discrepancy Between Proteomics Data and Western Blot Validation
A protein identified as significantly downregulated in your proteomics screen does not show degradation by Western blot.
| Possible Cause | Troubleshooting Step |
| Antibody quality | Verify the specificity of your primary antibody. If possible, use a knockout/knockdown cell line as a negative control. |
| Differences in assay sensitivity | Quantitative mass spectrometry can be more sensitive than Western blotting. Ensure your Western blot protocol is optimized for detecting subtle changes in protein levels. |
| Transient degradation | The degradation of the off-target protein may be transient. Perform a time-course experiment and analyze protein levels at different time points after PROTAC treatment. |
| Transcriptional downregulation | The decrease in protein levels may be due to transcriptional changes rather than degradation. Perform RT-qPCR or RNA-seq to analyze the mRNA levels of the gene encoding the potential off-target. |
Experimental Protocols
Global Proteomics for Off-Target Identification
Objective: To identify and quantify unintended protein degradation following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate your chosen cell line (e.g., a cell line where this compound is active) at an appropriate density.
-
Treat the cells with this compound, a vehicle control (e.g., DMSO), and an inactive control PROTAC for a specified duration (e.g., 24 hours).[6]
-
Use at least three biological replicates for each condition.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[9]
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from each condition with tandem mass tags (TMT) for multiplexed analysis.[7]
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides using a high-resolution mass spectrometer.[9]
-
-
Data Analysis:
Hypothetical Quantitative Data Summary
The following table illustrates hypothetical proteomics data for identifying off-targets of this compound in a relevant cancer cell line.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| EGFR | EGFR | -3.5 | <0.001 | On-Target |
| MAPK10 | MAPK10 | -1.8 | <0.01 | Yes |
| PIM-1 | PIM1 | -1.5 | <0.01 | Yes |
| CHK1 | CHEK1 | -1.2 | <0.05 | Yes |
| GAPDH | GAPDH | 0.1 | >0.05 | No |
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value suggests potential degradation and requires further validation.[9]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to potential off-target proteins in a cellular context.[10][11]
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.[7]
-
-
Thermal Challenge:
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[11]
-
-
Protein Detection:
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[12]
-
Signaling Pathway
The intended target of this compound is EGFR. Understanding the EGFR signaling pathway is crucial for interpreting both on-target and potential off-target effects.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. pelagobio.com [pelagobio.com]
- 11. scispace.com [scispace.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Improving the pharmacokinetic properties of Gefitinib-based PROTAC 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Gefitinib-based PROTAC 3. Our goal is to help you navigate and resolve common experimental challenges, particularly those related to its pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low oral bioavailability with this compound in our animal models. What are the potential causes and how can we troubleshoot this?
A1: Low oral bioavailability is a common challenge for many PROTACs due to their high molecular weight and poor physicochemical properties, which often fall outside of Lipinski's Rule of Five.[1][2][3] Here are several potential causes and troubleshooting strategies:
-
Poor Aqueous Solubility: PROTACs often have limited solubility, which hinders their absorption in the gastrointestinal tract.[1][3][4]
-
Troubleshooting:
-
Formulation Optimization: Experiment with different formulation strategies. Options include using solubility enhancers like cyclodextrins, creating amorphous solid dispersions, or developing lipid-based formulations such as nanoemulsions.[5]
-
Fed vs. Fasted State: The solubility of some PROTACs improves in a fed state.[1][3][4] Consider administering the PROTAC with food in your in vivo studies, as has been done in clinical trials for other PROTACs like ARV-110 and ARV-471.[3][4]
-
-
-
Low Permeability: The large size and polar surface area of PROTACs can limit their ability to cross intestinal membranes.[1][2]
-
Troubleshooting:
-
Linker Modification: Optimizing the linker is a key strategy. Shorter or more hydrophobic linkers can sometimes improve membrane permeability.[1] However, this must be balanced with maintaining degradation efficiency.
-
Prodrug Strategy: A prodrug approach, while potentially increasing molecular weight further, is being explored to improve the bioavailability of PROTACs.[3][4]
-
-
-
High First-Pass Metabolism: The compound may be rapidly metabolized in the gut wall or liver before reaching systemic circulation.[4]
-
Troubleshooting:
-
Metabolic Stability Assays: Conduct in vitro metabolic stability studies using liver microsomes or hepatocytes to identify major metabolic pathways.[]
-
Structural Modification: If specific metabolic soft spots are identified, medicinal chemistry efforts can be directed toward modifying those sites to enhance metabolic stability.[4]
-
-
-
Alternative Routes of Administration: If oral delivery remains a significant hurdle, consider alternative administration routes like intraperitoneal (IP) or intravenous (IV) injections for preclinical studies to ensure adequate exposure for pharmacodynamic and efficacy assessments.[5]
Q2: We are seeing a discrepancy between in vitro degradation potency (DC50) and in vivo efficacy. What could be the reason?
A2: A disconnect between in vitro potency and in vivo efficacy is often linked to suboptimal pharmacokinetic properties. While a PROTAC may be potent at the cellular level, it needs to achieve and maintain sufficient concentration at the tumor site to be effective in vivo.
-
Insufficient Drug Exposure: The primary reason is often poor in vivo PK, leading to low concentrations of the PROTAC in plasma and target tissues.[7]
-
Troubleshooting:
-
PK/PD Studies: Conduct thorough pharmacokinetic/pharmacodynamic (PK/PD) studies to establish the relationship between drug exposure and target protein degradation.[5][8] This involves measuring drug concentrations in plasma and tumor tissue over time and correlating them with the level of EGFR degradation.
-
Dose Escalation: Perform a dose-escalation study to determine if higher doses can achieve the necessary therapeutic exposure without causing toxicity.[5] Be mindful of the potential for a "hook effect" at very high concentrations, where efficacy may decrease.[5][9]
-
-
-
Rapid Clearance: The PROTAC may be cleared from the body too quickly to allow for sustained target engagement and degradation.
-
Troubleshooting:
-
In Vivo PK Analysis: Analyze the pharmacokinetic parameters from your in vivo studies, paying close attention to the clearance rate (CL) and half-life (t1/2).[]
-
Linker and Ligand Optimization: The stability of the linker and the choice of E3 ligase ligand can influence the metabolic stability and clearance of the PROTAC.[]
-
-
-
Poor Tissue Distribution: The PROTAC may not be effectively distributing to the tumor tissue.
-
Troubleshooting:
-
Tissue Biodistribution Studies: Measure the concentration of the PROTAC in various tissues, including the tumor, at different time points after administration.
-
-
Q3: What are some common metabolites of Gefitinib-based PROTACs, and could they interfere with our results?
A3: The metabolites of a PROTAC can be complex and may include cleavage products that separate the target binder, linker, and E3 ligase ligand.
-
Potential Metabolites: Based on studies of Gefitinib and general PROTAC metabolism, potential metabolic reactions include O-demethylation, oxidative metabolism of the morpholine ring on Gefitinib, and hydrolysis of the linker.[11][12] Cleavage of the PROTAC can result in the formation of the parent Gefitinib molecule and the VHL E3 ligase ligand.[12]
-
Potential for Interference:
-
Competitive Binding: Metabolites, particularly the parent Gefitinib molecule, could compete with the intact PROTAC for binding to EGFR. This would act as a traditional inhibitor rather than a degrader, potentially confounding the interpretation of your results.[9]
-
Reduced Efficacy: If the PROTAC is rapidly metabolized into inactive or competing species, the overall degradation efficacy will be reduced.
-
-
Troubleshooting:
-
Metabolite Identification Studies: Use high-resolution mass spectrometry (HRMS) to identify the major metabolites in plasma and tissue samples from your in vivo studies.[11]
-
Simultaneous Quantification: Develop a bioanalytical method, such as LC-MS/MS, to simultaneously quantify the parent PROTAC and its key metabolites (e.g., Gefitinib).[13] This will provide a clearer picture of the active and inactive species over time.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound compared to Gefitinib alone, following a single subcutaneous 8 mg/kg dose in male Wistar rats.
| Parameter | This compound | Gefitinib |
| Dose | 8 mg/kg (subcutaneous) | 8 mg/kg (subcutaneous) |
| Cmax (Peak Plasma Concentration) | 62 ng/mL | 106 ng/mL |
| Tmax (Time to Peak Concentration) | 6 hours | 8 hours |
| AUC (Area Under the Curve) | 824 ng.hr/mL | 818 ng.hr/mL |
| Data sourced from a study presented at ACS Fall 2025.[11] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the intrinsic clearance of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (from the species of interest, e.g., human, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for reaction quenching
-
LC-MS/MS system
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer and liver microsomes at 37°C for 5 minutes.
-
Add the PROTAC solution to the mixture (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction for each aliquot by adding it to a tube containing cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining PROTAC against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of this compound after a single dose.
Materials:
-
This compound
-
Appropriate formulation vehicle
-
Rodents (e.g., male Wistar rats)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Methodology:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the housing conditions for at least 3-5 days.
-
Prepare the dosing formulation of this compound in the selected vehicle.
-
Administer a single dose of the PROTAC to a cohort of animals (n=3-6 per time point or using sparse sampling) via the desired route (e.g., oral gavage, intravenous, subcutaneous).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Process the plasma samples (e.g., via protein precipitation) and analyze them using a validated LC-MS/MS bioanalytical method to determine the concentration of this compound.[13]
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., PKSolver) to perform a non-compartmental analysis of the plasma concentration-time data.[11]
-
Calculate key PK parameters, including Cmax, Tmax, AUC, clearance (CL), and half-life (t1/2).
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for poor in vivo PROTAC exposure.
Caption: EGFR signaling pathway and points of intervention.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. books.rsc.org [books.rsc.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Comparison of the pharmacokinetics and metabolic fate of gefitinib – 3 – PROTACs and gefitinib in the rat following subcutaneous dosing | Poster Board #124 - American Chemical Society [acs.digitellinc.com]
- 12. e-b-f.eu [e-b-f.eu]
- 13. waters.com [waters.com]
Technical Support Center: Interpreting Mass Spectrometry Data for Gefitinib-Based PROTAC 3 Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gefitinib-based PROTAC 3 and interpreting its metabolite data from mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolites of this compound in mass spectrometry analysis?
A1: Based on in vivo studies in preclinical models, you can expect to observe metabolites resulting from several biotransformation pathways. The primary metabolic transformations for a Gefitinib-based PROTAC, such as PROTAC-3-gefitinib, involve cleavage of the linker connecting Gefitinib to the E3 ligase binder, as well as modifications to the Gefitinib moiety itself.[1] Key expected metabolites include:
-
Cleavage Products: The most abundant metabolites are often the free Gefitinib-based target binding moiety (TBM) and the E3 ligase binding moiety (EBM) due to the enzymatic cleavage of the linker.[1]
-
Metabolites of the TBM: The released Gefitinib TBM can undergo further metabolism similar to the parent drug, Gefitinib. This includes O-demethylation, oxidation of the morpholine ring, and oxidative defluorination.[1][2][3]
-
Conjugated Metabolites: The TBM and its metabolites can be further conjugated to form sulfate and glucuronide metabolites, which increases their water solubility for excretion.[1]
-
Hydroxylated PROTAC: The intact PROTAC molecule may also be hydroxylated, typically on the alkyl linker.[4]
Q2: My MS/MS spectrum is complex and shows many unexpected fragments. How can I distinguish between in-source fragmentation and genuine metabolites?
A2: Differentiating between in-source fragmentation and true metabolites is a common challenge in PROTAC analysis due to their larger size and complex structures. Here are some troubleshooting steps:
-
Vary In-Source Collision Energy: Gradually decrease the in-source collision energy (or cone voltage). In-source fragments will typically decrease in intensity relative to the protonated molecule ([M+H]+), while genuine metabolites should maintain a consistent relative abundance.
-
Chromatographic Separation: Ensure your liquid chromatography (LC) method provides good separation. Metabolites will have different retention times from the parent PROTAC, whereas in-source fragments will co-elute with the parent compound.
-
Analyze Blank Matrix: Inject a blank matrix sample (e.g., plasma, urine) prepared in the same way as your study samples to identify any background ions or interferences.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Q-TOF or Orbitrap can provide accurate mass measurements, which helps in assigning elemental compositions to both parent ions and fragments, aiding in the identification of true metabolic modifications versus simple fragmentation.[1]
Q3: I am having trouble achieving sufficient sensitivity for detecting low-level metabolites. What can I do to improve my LC-MS/MS method?
A3: Low concentrations of metabolites can be challenging to detect. Consider the following to enhance sensitivity:
-
Sample Preparation: Optimize your sample preparation to enrich the analytes and remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation for concentrating low-level metabolites.[5]
-
LC Column and Mobile Phase: Use a high-efficiency UPLC column with a smaller particle size (e.g., sub-2 µm) for better peak shape and resolution.[1] Ensure the mobile phase pH is optimal for the ionization of your target analytes. For many PROTACs and their metabolites, a mobile phase with 0.1% formic acid is a good starting point for positive ion mode electrospray ionization (ESI).[6]
-
MS Parameters: Optimize MS parameters such as capillary voltage, gas flows, and detector settings. For tandem quadrupole instruments, perform multiple reaction monitoring (MRM) optimization for each specific metabolite to find the most sensitive precursor-product ion transitions and optimal collision energies.[1]
-
Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion. This should be balanced with the column's loading capacity.
Q4: How can I quantify metabolites for which I do not have authentic standards?
A4: Quantifying metabolites without authentic standards is a common necessity in drug metabolism studies. A semi-quantitative approach is often employed:
-
Use the Parent Compound's Calibration Curve: In the absence of a standard for a metabolite, its concentration can be estimated using the calibration curve of the parent PROTAC.[1] This assumes that the ionization efficiency of the metabolite is similar to the parent compound, which may not always be accurate but provides a reasonable estimate.
-
Relative Quantification: Report the metabolite levels as a percentage of the parent compound's peak area or as a ratio to an internal standard. This provides a measure of the relative abundance of each metabolite across different samples and time points.
-
Stable Isotope Labeling: If possible, using a stable isotope-labeled internal standard that is structurally similar to the metabolites can help to correct for variations in ionization and matrix effects, leading to more accurate relative quantification.
Quantitative Data Summary
The following tables provide an illustrative example of quantitative data that might be obtained from a pharmacokinetic study of this compound in rat plasma.
Table 1: Plasma Concentrations of Gefitinib-PROTAC 3 and its Major Metabolites over Time
| Time (hours) | Gefitinib-PROTAC 3 (ng/mL) | TBM (Gefitinib Moiety) (ng/mL) | EBM (E3 Ligase Binder) (ng/mL) | TBM-Sulfate Conjugate (ng/mL) |
| 0.5 | 850.2 | 45.3 | 52.1 | 10.5 |
| 1 | 1205.6 | 98.7 | 110.4 | 25.8 |
| 2 | 980.4 | 150.1 | 165.9 | 48.2 |
| 4 | 650.8 | 210.5 | 225.3 | 75.6 |
| 8 | 320.1 | 180.2 | 195.7 | 98.4 |
| 12 | 150.7 | 120.6 | 135.8 | 85.3 |
| 24 | 45.2 | 60.3 | 70.1 | 55.9 |
Table 2: Relative Abundance of Urinary Metabolites at 24 Hours Post-Dose
| Metabolite | Relative Peak Area (%) |
| TBM (Gefitinib Moiety) | 25.3 |
| EBM (E3 Ligase Binder) | 28.1 |
| TBM-Sulfate Conjugate | 18.5 |
| TBM-Glucuronide Conjugate | 12.7 |
| Oxidized TBM | 8.9 |
| Intact Gefitinib-PROTAC 3 | < 1.0 |
| Other | 5.5 |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard: Add 10 µL of internal standard solution (e.g., a stable isotope-labeled analog of the PROTAC or a structurally related compound at a known concentration) to each plasma sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate proteins.[6][7]
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): For concentrating the sample, evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[7]
-
Final Centrifugation: Centrifuge the reconstituted samples again at 14,000 rpm for 5 minutes to remove any remaining particulates.
-
Injection: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Method for Quantification
-
LC System: A UPLC system such as an ACQUITY Premier UPLC.[1]
-
Column: A reversed-phase C18 column, for example, an ACQUITY Premier HSS T3 1.8 µm, 2.1 x 100 mm.[1]
-
Column Temperature: 60°C.[1]
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.[1]
-
Mobile Phase B: 95% acetonitrile/5% water with 0.1% formic acid and 1 mM ammonium formate.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Linear ramp to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 5% B
-
6.1-7.0 min: Equilibrate at 5% B
-
-
Injection Volume: 1 µL.[1]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer like the Xevo TQ Absolute.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Data Acquisition: Multiple Reaction Monitoring (MRM). MRM transitions for the parent PROTAC and each expected metabolite should be optimized individually.
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. sciex.com [sciex.com]
Validation & Comparative
Validating Target Engagement of Gefitinib-Based PROTAC 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Gefitinib-based PROTAC 3, a proteolysis-targeting chimera designed to degrade the Epidermal Growth Factor Receptor (EGFR). We present experimental data, detailed protocols for key validation techniques, and a comparative analysis with alternative approaches, offering researchers a practical resource for their drug discovery and development efforts.
Introduction to this compound
This compound is a heterobifunctional molecule that induces the degradation of EGFR. It consists of three key components:
-
A Gefitinib moiety: This portion of the molecule binds to the kinase domain of EGFR, providing target specificity.
-
A von Hippel-Lindau (VHL) E3 ligase ligand: This ligand recruits the VHL E3 ubiquitin ligase.
-
A linker: This connects the Gefitinib and VHL ligand, bringing the target protein and the E3 ligase into close proximity.
This induced proximity facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. A key advantage of this approach over simple inhibition is the potential to overcome drug resistance and achieve a more sustained downstream signaling blockade.[1][2]
Core Validation Method: Western Blotting for EGFR Degradation
Western blotting is a fundamental technique to directly measure the degradation of a target protein following PROTAC treatment. It allows for the quantification of protein levels and is essential for determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Comparative Degradation Data:
The following table summarizes the degradation potency of this compound and its derivatives in different lung cancer cell lines harboring specific EGFR mutations.
| Compound | E3 Ligase Recruited | Cell Line | EGFR Mutation | DC50 (nM) |
| This compound | VHL | HCC827 | exon 19 del | 11.7 |
| This compound | VHL | H3255 | L858R | 22.3 |
| MS39 (Compound 6) | VHL | HCC827 | exon 19 del | 5.0 |
| MS39 (Compound 6) | VHL | H3255 | L858R | 3.3 |
| MS154 (Compound 10) | CRBN | HCC827 | exon 19 del | 11 |
| MS154 (Compound 10) | CRBN | H3255 | L858R | 25 |
Data sourced from Burslem et al., 2018 and Cheng et al., 2020.[3][4]
Detailed Experimental Protocol: Western Blot for EGFR Degradation
This protocol outlines the key steps for assessing EGFR degradation in cancer cell lines treated with EGFR-targeting PROTACs.
I. Cell Culture and Treatment:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HCC827 for EGFR exon 19 deletion, H3255 for L858R mutation) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-10,000 nM) for a predetermined time (typically 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
II. Protein Extraction (Cell Lysis):
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
III. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
IV. SDS-PAGE and Membrane Transfer:
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel (e.g., 8-10%).
-
Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
V. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against EGFR (e.g., 1:1000 dilution) and a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
VI. Detection and Analysis:
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the EGFR band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Alternative Validation Methods
While Western blotting is a direct measure of protein degradation, other methods can provide complementary information on target engagement and the mechanism of action.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a PROTAC to its target protein. It provides a powerful tool to assess cell permeability and intracellular target engagement.
Principle: The assay relies on energy transfer from a NanoLuc® luciferase-tagged target protein (the donor) to a fluorescently labeled tracer that binds to the same target (the acceptor). A test compound, such as a PROTAC, will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.
Comparison with Western Blotting:
| Feature | Western Blotting | NanoBRET™ Target Engagement Assay |
| Measures | Protein degradation | Target binding and engagement in live cells |
| Endpoint | Change in total protein level | BRET signal reduction |
| Throughput | Lower | Higher, suitable for screening |
| Information Provided | Direct evidence of degradation | Cell permeability, intracellular affinity |
Detailed Experimental Protocol: NanoBRET™ Target Engagement Assay for EGFR
I. Cell Preparation:
-
Transfection: Co-transfect HEK293 cells with a vector encoding an EGFR-NanoLuc® fusion protein and a control vector. Plate the transfected cells in 96-well plates.
-
Incubation: Incubate for 24 hours to allow for protein expression.
II. Assay Execution:
-
Tracer Addition: Add the fluorescently labeled EGFR tracer to the cells at its predetermined optimal concentration.
-
PROTAC Addition: Add serial dilutions of the this compound to the wells.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at 37°C.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with the appropriate filters.
III. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
Global Proteomics
Mass spectrometry-based global proteomics can be used to assess the selectivity of a PROTAC across the entire proteome. This is a crucial step to identify any off-target degradation effects.
Principle: Cells are treated with the PROTAC or a vehicle control. The proteome is then extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of thousands of proteins is quantified to identify those that are significantly downregulated upon PROTAC treatment.
Comparison with Other Methods:
| Feature | Western Blotting | Global Proteomics |
| Scope | Targeted analysis of one or a few proteins | Unbiased, proteome-wide analysis |
| Information Provided | Confirmation of on-target degradation | On-target and off-target degradation profile |
| Complexity | Relatively simple and routine | Complex, requires specialized equipment and expertise |
General Experimental Workflow: Global Proteomics for PROTAC Selectivity
-
Cell Culture and Treatment: Treat cells with this compound and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
Visualizing the Mechanism and Workflow
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway, which is targeted by this compound.
Caption: Simplified EGFR signaling pathway.
PROTAC 3 Mechanism of Action
This diagram illustrates how this compound mediates the degradation of EGFR.
Caption: Mechanism of EGFR degradation by PROTAC 3.
Experimental Workflow for Target Validation
The following diagram outlines the general workflow for validating the target engagement of this compound.
Caption: Workflow for validating PROTAC 3 target engagement.
References
- 1. This compound [myskinrecipes.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Gefitinib-based PROTAC 3 vs. Gefitinib in Overcoming Drug Resistance
In the landscape of targeted cancer therapy, the emergence of resistance to tyrosine kinase inhibitors (TKIs) like gefitinib remains a significant clinical challenge, particularly in non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. This has spurred the development of novel therapeutic strategies, including proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparison of a first-generation EGFR-targeting PROTAC, Gefitinib-based PROTAC 3, and its parent molecule, gefitinib, with a focus on their efficacy in drug-resistant cellular contexts.
Executive Summary
This compound leverages the warhead of gefitinib to bind to EGFR and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the EGFR protein. In gefitinib-sensitive NSCLC cell lines harboring activating EGFR mutations (exon 19 deletion and L858R), PROTAC 3 demonstrates potent degradation of the mutant EGFR. However, its efficacy is significantly hampered in cell lines with the acquired T790M "gatekeeper" mutation, a common mechanism of resistance to first-generation TKIs like gefitinib. This guide will present available data, outline experimental methodologies, and illustrate the underlying mechanisms of action and resistance.
Quantitative Data Comparison
Table 1: Efficacy in Gefitinib-Sensitive NSCLC Cell Lines
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | IC50 (nM) |
| This compound | HCC827 | Exon 19 deletion | 11.7[1][2][3] | Not Reported |
| H3255 | L858R | 22.3[1][2][3] | Not Reported | |
| Gefitinib | HCC827 | Exon 19 deletion | - | ~5-10 |
| H3255 | L858R | - | ~5-20 |
Note: DC50 represents the concentration required to degrade 50% of the target protein. IC50 represents the concentration required to inhibit cell growth by 50%. Gefitinib IC50 values are approximate and can vary between studies.
Table 2: Efficacy in Gefitinib-Resistant NSCLC Cell Lines
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | IC50 (nM) |
| This compound | T790M-mutant cells | L858R/T790M or Exon 19 del/T790M | Ineffective | Ineffective |
| Gefitinib | H1975 | L858R/T790M | - | >5000 |
| Comparable Gefitinib-based PROTAC (Compound 6/MS39) | H1975 | L858R/T790M | 3.3[4] | 32[5] |
Note: "Ineffective" for this compound in T790M-mutant cells is based on literature indicating that gefitinib-based PROTACs do not overcome T790M-mediated resistance. Data for "Comparable Gefitinib-based PROTAC" is included to provide context on the potential of this class of molecules in resistant settings.
Mechanism of Action and Resistance
The differential activity of gefitinib and this compound in sensitive versus resistant cells stems from their distinct mechanisms of action and the structural changes induced by the T790M mutation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Gefitinib-Based PROTAC 3 vs. Osimertinib for EGFR T790M Mutation
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two distinct therapeutic strategies for targeting the EGFR T790M mutation in non-small cell lung cancer (NSCLC): the emerging technology of proteolysis-targeting chimeras (PROTACs), specifically Gefitinib-based PROTAC 3, and the established third-generation tyrosine kinase inhibitor (TKI), osimertinib.
The landscape of targeted therapy for EGFR-mutated NSCLC is continually evolving. While TKIs have revolutionized treatment, acquired resistance, frequently driven by the T790M "gatekeeper" mutation, remains a significant clinical hurdle. This guide dissects the mechanisms, preclinical efficacy, and experimental methodologies of this compound and osimertinib, offering a clear perspective on their potential applications and limitations in the context of the T790M resistance mutation.
Mechanism of Action: Inhibition vs. Degradation
Osimertinib and this compound employ fundamentally different approaches to neutralize the oncogenic activity of EGFR.
Osimertinib: Irreversible Inhibition
Osimertinib is a third-generation EGFR TKI designed specifically to overcome the T790M resistance mutation. It functions as an irreversible inhibitor, forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[1] This covalent modification permanently inactivates the kinase, blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2] A key advantage of osimertinib is its high selectivity for mutant EGFR, including T790M, over wild-type (WT) EGFR, which translates to a more favorable safety profile compared to earlier generation TKIs.[2][3]
This compound: Targeted Degradation
This compound represents a newer therapeutic modality that aims to eliminate the EGFR protein entirely, rather than just inhibiting its function.[4] This heterobifunctional molecule consists of three key components:
-
A warhead: The first-generation EGFR inhibitor, gefitinib, which binds to the EGFR kinase domain.[5]
-
An E3 ligase ligand: A molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6]
-
A linker: A chemical moiety that connects the warhead and the E3 ligase ligand.[5]
By simultaneously binding to both EGFR and the VHL E3 ligase, this compound brings the target protein into close proximity with the cellular machinery responsible for protein degradation. This induced proximity leads to the ubiquitination of EGFR and its subsequent destruction by the proteasome.[3]
Signaling and Experimental Workflow Diagrams
To visually conceptualize these mechanisms and the experimental approaches used for their evaluation, the following diagrams are provided.
Caption: EGFR T790M signaling pathway and points of intervention.
Caption: Mechanism of action for this compound.
References
A Head-to-Head Battle: VHL vs. CRBN E3 Ligase Recruiters in Gefitinib-Based PROTACs for EGFR Degradation
A detailed comparison of Gefitinib-based PROTACs utilizing von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligase recruiters reveals nuances in degradation efficacy and cellular potency. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their performance, supported by experimental data and detailed protocols, to inform the strategic design of next-generation targeted protein degraders.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, enabling the targeted degradation of disease-causing proteins. A key design element of a PROTAC is the choice of the E3 ubiquitin ligase recruiter. The two most widely utilized E3 ligases in PROTAC design are VHL and CRBN. This guide focuses on a direct comparison of Gefitinib-based PROTACs, which target the Epidermal Growth Factor Receptor (EGFR), a key player in non-small-cell lung cancer (NSCLC), by recruiting either VHL or CRBN.
Performance Comparison: VHL- and CRBN-Based Gefitinib PROTACs
The degradation efficiency of PROTACs is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates a more potent PROTAC. Recent studies have provided a direct comparison of Gefitinib-based PROTACs recruiting either VHL or CRBN for the degradation of mutant EGFR.
A notable study by Jin et al. (2020) designed and synthesized a novel VHL-recruiting EGFR degrader, compound 6 (MS39) , and a first-in-class CRBN-recruiting EGFR degrader, compound 10 (MS154) , both derived from the EGFR inhibitor Gefitinib[1]. Their efficacy was compared against a previously reported VHL-based EGFR degrader, PROTAC 3 [1][2].
| PROTAC | E3 Ligase Recruiter | Cell Line | Target EGFR Mutant | DC50 (nM) | Dmax (%) |
| Compound 6 (MS39) | VHL | HCC-827 | exon 19 del | 5.0 | >95 at 50 nM |
| H3255 | L858R | 3.3 | >95 at 50 nM | ||
| Compound 10 (MS154) | CRBN | HCC-827 | exon 19 del | 11 | >95 at 50 nM |
| H3255 | L858R | 25 | >95 at 50 nM | ||
| PROTAC 3 | VHL | HCC-827 | exon 19 del | 11.7 | Not Reported |
| H3255 | L858R | 22.3 | Not Reported |
Data compiled from Jin et al., 2020[1] and commercial suppliers of PROTAC 3[2][3][4][5].
The data clearly indicates that the VHL-based PROTAC, compound 6 (MS39) , exhibits superior potency with lower DC50 values in both HCC-827 and H3255 cell lines compared to the CRBN-based counterpart, compound 10 (MS154) [1]. Both PROTACs achieved a high maximal degradation of over 95% at a concentration of 50 nM[1]. Interestingly, the newly developed VHL-based degrader, compound 6, was also more potent than the previously reported VHL-based degrader, PROTAC 3[1].
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for both VHL and CRBN-based PROTACs involves the formation of a ternary complex between the target protein (EGFR), the PROTAC molecule, and the recruited E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the 26S proteasome.
Experimental Workflow for PROTAC Evaluation
A standardized workflow is crucial for the consistent evaluation and comparison of PROTAC molecules. The following diagram outlines the key steps involved in assessing the degradation of EGFR by Gefitinib-based PROTACs.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for key assays used in the evaluation of Gefitinib-based PROTACs.
Western Blotting for EGFR Degradation
This protocol is used to quantify the levels of EGFR protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed NSCLC cells (e.g., HCC-827, H3255) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the Gefitinib-based PROTACs (VHL and CRBN recruiters) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the corresponding loading control.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control for each concentration.
-
Determine the DC50 value by plotting the percentage of degradation against the log of the PROTAC concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the Gefitinib-based PROTACs.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.
-
Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation of EGFR is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC, with or without a proteasome inhibitor (e.g., MG132), for a specified time.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the EGFR protein-antibody complexes.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated EGFR. The membrane can also be stripped and re-probed with an anti-EGFR antibody to confirm equal immunoprecipitation.
-
Conclusion
The direct comparison of Gefitinib-based PROTACs demonstrates that the choice of E3 ligase recruiter significantly impacts the potency of the degrader. In the context of EGFR degradation, the VHL-recruiting PROTAC, compound 6 (MS39), showed superior performance over its CRBN-recruiting counterpart, compound 10 (MS154). This guide provides the foundational data and methodologies for researchers to make informed decisions in the design and evaluation of novel PROTACs, ultimately accelerating the development of more effective targeted protein degradation therapies. The provided protocols offer a standardized framework for the rigorous assessment of PROTAC efficacy and mechanism of action.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib-based PROTAC 3 - Ace Therapeutics [acetherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of EGFR-Targeting PROTACs for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome the limitations of traditional small-molecule inhibitors. This guide provides a detailed, data-driven comparison of various PROTACs designed to target the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, particularly non-small cell lung cancer (NSCLC). By inducing the degradation of EGFR, these novel agents offer the potential for a more profound and durable response, even in the context of acquired resistance to tyrosine kinase inhibitors (TKIs).
Performance Data Summary
The following tables summarize the in vitro performance of several key EGFR-targeting PROTACs across different EGFR mutation statuses and cell lines. The data highlights their degradation efficiency (DC50 and Dmax) and their anti-proliferative activity (IC50).
Gefitinib-Based PROTACs
Gefitinib is a first-generation EGFR inhibitor. PROTACs built on this scaffold have shown significant efficacy, particularly against common activating mutations.
| Compound | E3 Ligase | Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | IC50 (nM) |
| MS39 | VHL | HCC-827 | del19 | 5.0 | >95% | - |
| H3255 | L858R | 3.3 | >95% | - | ||
| MS154 | CRBN | HCC-827 | del19 | 11 | >95% | - |
| H3255 | L858R | 25 | >95% | - | ||
| Compound 14 | CRBN | HCC-827 | del19 | 0.26 | - | 4.91 (96h) |
| Ba/F3 | L858R | 20.57 | - | - | ||
| PROTAC 3 | VHL | HCC-827 | del19 | 11.7 | - | - |
| H3255 | L858R | 22.3 | - | - |
Osimertinib and Other TKI-Based PROTACs
These PROTACs are based on third- and fourth-generation EGFR inhibitors, designed to overcome resistance mutations such as T790M and C797S.
| Compound | TKI Base | E3 Ligase | Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | IC50 (nM) |
| PROTAC 28 | Purine-based | VHL | HCC-827 | del19 | 0.51 | 80.4% | 0.83 |
| H1975 | L858R/T790M | 126.2 | 90.3% | 203.01 | |||
| CP17 | Covalent | VHL | HCC-827 | del19 | 0.49 | - | 1.6 |
| H1975 | L858R/T790M | 1.56 | - | - | |||
| HJM-561 | Brigatinib | CRBN | Ba/F3 | del19/T790M/C797S | 9.2 | - | 15.6 |
| Ba/F3 | L858R/T790M/C797S | 5.8 | - | 17.0 | |||
| Compound 13 | Dacomitinib | CRBN/VHL | HCC-827 | del19 | 3.57 | 91% | 6 |
| 16c | Osimertinib | CRBN | PC9 | del19 | - | - | 413 |
| H1975 | L858R/T790M | - | - | 657 |
Key Experimental Methodologies
The data presented in this guide is derived from a series of standardized in vitro assays. Below are detailed protocols for the key experiments used to characterize EGFR-targeting PROTACs.
Cell Culture
-
Cell Lines:
-
HCC-827, PC9: NSCLC cell lines with an exon 19 deletion (EGFRdel19).
-
H3255: NSCLC cell line with an L858R mutation (EGFRL858R).
-
H1975: NSCLC cell line with L858R and T790M mutations (EGFRL858R/T790M).
-
A549, H1299: NSCLC cell lines with wild-type EGFR (EGFRWT).
-
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[1]
Western Blotting for Protein Degradation
This assay is the gold standard for quantifying the degradation of a target protein.
-
Cell Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (typically 16-24 hours).[2][3]
-
Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[2]
-
SDS-PAGE and Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by molecular weight on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK), and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated sample to determine DC50 and Dmax values.[2]
Cell Viability Assay (CCK-8 or MTT)
This assay measures the effect of PROTACs on cell proliferation and survival.
-
Cell Plating: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 or 96 hours).
-
Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 1-4 hours at 37°C.[4]
-
Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, add a solubilization solution to dissolve the formazan crystals and then measure the absorbance.[4]
-
Data Analysis: Plot the cell viability against the logarithm of the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of EGFR-targeting PROTACs, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Simplified EGFR signaling cascade.
References
Confirming Proteasomal Degradation with Gefitinib-Based PROTAC 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gefitinib-based PROTAC 3 with other alternatives for inducing and confirming the proteasomal degradation of target proteins. We present supporting experimental data, detailed protocols for key validation techniques, and visual workflows to facilitate a deeper understanding of this powerful research tool.
Introduction to this compound
This compound is a proteolysis-targeting chimera designed to selectively target and degrade mutant forms of the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer cell proliferation and survival.[1] By linking the EGFR inhibitor Gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] This targeted protein degradation approach offers a distinct advantage over traditional inhibition, as it leads to the complete removal of the target protein, potentially overcoming resistance mechanisms.[1]
Mechanism of Action
This compound operates by inducing the formation of a ternary complex between the mutant EGFR protein and the VHL E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the EGFR protein, marking it for recognition and degradation by the 26S proteasome.[3] While the primary route of degradation is the ubiquitin-proteasome system, some studies suggest that the autophagy-lysosome pathway may also be involved.[4][5]
Caption: Signaling pathway of this compound-mediated EGFR degradation.
Performance Comparison: this compound vs. Alternatives
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell proliferation. Lower values indicate higher potency.
| Compound/PROTAC | E3 Ligase Recruited | Target Cells | DC50 (nM) | IC50 (nM) | Key Findings |
| This compound | VHL | HCC827 (EGFR del19) | 11.7 [6] | >1000 | Potent and selective degradation of mutant EGFR while sparing wild-type. [2][6] |
| H3255 (EGFR L858R) | 22.3 [6] | - | |||
| H1975 (EGFR L858R/T790M) | - | 32 [7] | |||
| MS39 (Gefitinib-based) | VHL | HCC827 (EGFR del19) | 5.0[8] | - | More potent degradation than PROTAC 3.[9] |
| H3255 (EGFR L858R) | 3.3[8] | - | |||
| MS154 (Gefitinib-based) | CRBN | HCC827 (EGFR del19) | 11[8] | - | First-in-class CRBN-recruiting EGFR degrader.[9] |
| H3255 (EGFR L858R) | 25[8] | - | |||
| Dacomitinib-based PROTAC 13 | VHL | HCC-827 (EGFR del19) | 3.57[10] | 6[10] | Potent degradation and antiproliferative activity.[10] |
| Pomalidomide-based Gefitinib PROTAC (P-G) | CRBN | Gefitinib-resistant HCC-827 | Induces robust degradation | - | Effective in acquired resistance models.[8] |
Experimental Protocols for Confirming Proteasomal Degradation
To validate the proteasomal degradation of a target protein by a PROTAC, a combination of orthogonal methods is recommended.[1][2]
Caption: General experimental workflow for validating PROTAC-mediated degradation.
Western Blotting
Western blotting is a cornerstone technique for quantifying the reduction in target protein levels.[7]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCC827, H3255) and treat with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[7][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[7][12]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the target protein (e.g., anti-EGFR) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).[10]
Immunofluorescence (IF)
Immunofluorescence provides visual confirmation of protein degradation and can reveal changes in subcellular localization.[2][13]
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with PROTAC 3 as described for Western blotting.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.[14][15]
-
Blocking: Block with 1-5% BSA in PBS for 1 hour at room temperature.[15]
-
Antibody Staining: Incubate with a primary antibody against the target protein overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[14][15]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.[14]
-
Imaging: Acquire images using a fluorescence or confocal microscope.[15]
-
Analysis: Analyze the images to assess the reduction in fluorescence intensity in treated cells compared to controls.
Flow Cytometry
Flow cytometry offers a high-throughput method to quantify protein levels in a large population of individual cells.[2][16]
Protocol:
-
Cell Culture and Treatment: Treat cells in suspension or detach adherent cells after treatment with PROTAC 3.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described for immunofluorescence. For cell surface proteins, staining can be performed on live, non-permeabilized cells.
-
Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody or a primary antibody followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI in treated cells indicates protein degradation.
Comparison of Validation Methods
| Method | Advantages | Disadvantages |
| Western Blotting | - Provides quantitative data on protein levels.- Can assess protein size. | - Lower throughput.- Does not provide spatial information.[2] |
| Immunofluorescence | - Provides spatial information on protein localization.- Visual confirmation of degradation. | - Can be less quantitative than Western blotting or flow cytometry. |
| Flow Cytometry | - High-throughput and quantitative.- Provides single-cell level data. | - Does not provide information on subcellular localization. |
Conclusion
This compound is a valuable tool for the targeted degradation of mutant EGFR. Confirming its activity and comparing its efficacy to other degraders requires robust and orthogonal experimental validation. By employing the techniques of Western blotting, immunofluorescence, and flow cytometry, researchers can obtain comprehensive data on the potency, selectivity, and mechanism of action of this and other PROTAC molecules. This guide provides the foundational knowledge and protocols to effectively design and execute these critical experiments in the pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTAC-mediated degradation of an endoplasmic reticulum membrane protein - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: Gefitinib-Based PROTAC 3 Demonstrates Superior Efficacy Over TKIs in Preclinical Lung Cancer Models
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, a novel proteolysis-targeting chimera (PROTAC), Gefitinib-based PROTAC 3, is showing significant promise in preclinical studies, outperforming traditional tyrosine kinase inhibitors (TKIs) in the suppression of non-small cell lung cancer (NSCLC) tumor growth. This comparison guide provides a detailed analysis of the in vivo efficacy of this compound, supported by experimental data and protocols for the scientific community.
PROTACs represent a revolutionary approach in pharmacology, designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. Unlike TKIs, which merely inhibit the function of a target protein, PROTACs mediate their degradation, offering a potentially more potent and durable anti-cancer effect. This compound, which incorporates the EGFR-binding motif of the TKI Gefitinib, has been engineered to specifically target and degrade the epidermal growth factor receptor (EGFR), a key driver in many NSCLCs.
Superior Tumor Growth Inhibition Observed with this compound
Recent in vivo studies have provided compelling evidence of the superior efficacy of a Gefitinib-based PROTAC, referred to as GBP, which is understood to be structurally analogous to this compound. In a key study, the anti-tumor activity of GBP was directly compared with Gefitinib in a xenograft model of H3255 NSCLC, a cell line known to harbor an EGFR L858R mutation. The results demonstrated that GBP administered at a dose of 5 mg/kg was more effective at reducing tumor growth than Gefitinib[1].
While specific quantitative data from a head-to-head in vivo study involving the explicitly named "this compound" remains to be fully published in a comparative format, the existing data for closely related Gefitinib-based PROTACs strongly supports their enhanced anti-tumor activity. For instance, a pomalidomide-based Gefitinib PROTAC (P-G) has been shown to significantly suppress tumor growth in a Gefitinib-acquired resistant HCC-827 xenograft model, highlighting the potential of this strategy to overcome TKI resistance.
To provide a clear comparison based on available preclinical data for various Gefitinib-based PROTACs and Gefitinib, the following tables summarize key performance indicators.
Table 1: Comparative In Vitro Degradation Efficacy of Gefitinib-based PROTACs
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | E3 Ligase Recruited |
| This compound | HCC827 | exon 19 del | 11.7 | VHL |
| This compound | H3255 | L858R | 22.3 | VHL |
| MS39 (Gefitinib-based PROTAC) | HCC-827 | exon 19 deletion | 5.0 | VHL |
| MS39 (Gefitinib-based PROTAC) | H3255 | L858R point mutation | 3.3 | VHL |
DC50: Half-maximal degradation concentration.
Table 2: Summary of In Vivo Anti-Tumor Efficacy Data
| Compound | Animal Model | Cell Line | Dosing | Key Finding |
| Gefitinib-based PROTAC (GBP) | NSCLC Xenograft | H3255 | 5 mg/kg | Reduces tumor growth better than Gefitinib[1] |
| Pomalidomide-Gefitinib PROTAC (P-G) | Gefitinib-resistant Xenograft | HCC-827 | Not specified | Significantly suppressed tumor growth |
Understanding the Mechanism: A Tale of Two Strategies
The differential efficacy between this compound and traditional TKIs stems from their distinct mechanisms of action. TKIs like Gefitinib are occupancy-driven inhibitors; they must continuously bind to the active site of the EGFR kinase to prevent its signaling. In contrast, PROTACs are event-driven catalysts. A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a more profound and sustained downstream effect.
Experimental Protocols
To ensure the reproducibility and transparent evaluation of the cited findings, detailed experimental methodologies are crucial.
In Vivo Tumor Xenograft Model
A standard protocol for evaluating the in vivo efficacy of anti-cancer agents in a xenograft model is outlined below. This protocol is a generalized representation and specific parameters may have been adjusted in the referenced studies.
1. Cell Culture: H3255 non-small cell lung cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used for tumor implantation. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
3. Tumor Implantation: A suspension of H3255 cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) is injected subcutaneously into the flank of each mouse.
4. Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups, including:
- Vehicle control
- Gefitinib (TKI)
- This compound
5. Dosing and Administration: The compounds are administered at specified doses and schedules (e.g., intraperitoneal injection, daily).
6. Efficacy Evaluation: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. Animal body weight is also monitored as an indicator of toxicity.
7. Statistical Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical significance between treatment groups is determined using appropriate statistical tests, such as a one-way ANOVA.
Logical Framework for Comparison
The superior in vivo efficacy of this compound over traditional TKIs can be logically deduced from its catalytic mechanism of action, which leads to the complete elimination of the target protein.
Conclusion
The available preclinical evidence strongly suggests that this compound and similar EGFR-degrading PROTACs hold the potential to be significantly more effective than traditional TKIs in the treatment of NSCLC. Their ability to induce complete and sustained degradation of the EGFR protein offers a promising strategy to achieve more profound and durable anti-tumor responses and to overcome acquired resistance to TKIs. Further head-to-head clinical studies are warranted to fully elucidate the therapeutic potential of this innovative approach.
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Contact:
References
Unveiling the Kinase Selectivity of Gefitinib-Based PROTAC 3: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity of Gefitinib-based PROTAC 3 with other kinases. This document summarizes available data, details relevant experimental methodologies, and visualizes key biological pathways to offer a clear perspective on the selectivity of this targeted protein degrader.
This compound is a potent proteolysis-targeting chimera designed to selectively degrade the Epidermal Growth Factor Receptor (EGFR).[1] It achieves this by linking the EGFR inhibitor Gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This bifunctional molecule specifically targets mutant forms of EGFR, such as those with exon 19 deletions or the L858R mutation, while sparing the wild-type version of the protein.
Comparison with Gefitinib's Off-Target Profile
Gefitinib, as a selective EGFR tyrosine kinase inhibitor, has been studied for its interactions with other kinases.[2] In silico and experimental studies have identified several potential off-target kinases for Gefitinib. Understanding these provides a baseline for considering the potential cross-reactivity of its PROTAC derivative.
| Kinase/Protein | Interaction with Gefitinib | Implication for PROTAC 3 Cross-reactivity |
| EGFR (Wild-Type) | Weakly inhibited | PROTAC 3 is designed to spare wild-type EGFR. |
| Other Receptor Tyrosine Kinases | Potential for weak inhibition | The ternary complex formation with VHL may either enhance or reduce binding to other RTKs. |
| Non-receptor Tyrosine Kinases | Some off-target inhibition reported | Cross-reactivity would depend on the ability to form a stable ternary complex with VHL. |
| Serine/Threonine Kinases | Generally low activity | Unlikely to be significant targets for the PROTAC. |
This table is a qualitative summary based on the known off-targets of Gefitinib and the principles of PROTAC selectivity. Specific quantitative data for this compound is not currently available.
Experimental Protocols for Assessing Kinase Cross-Reactivity
To definitively determine the cross-reactivity of this compound, several established experimental protocols can be employed. These assays are designed to measure the binding affinity or inhibitory activity of a compound against a broad panel of kinases.
KiNativ™ Live Cell and in Vitro Kinase Profiling
This chemoproteomic platform allows for the profiling of kinase inhibitors against native kinases in a cellular context.
-
Principle: A biotin-labeled, irreversible ATP probe is used to covalently label the active site of kinases. In the presence of a competitive inhibitor like a PROTAC, the labeling of the target kinase and any off-target kinases is reduced.
-
Methodology:
-
Cell lysates or purified kinases are incubated with varying concentrations of the test compound (this compound).
-
The ATP/ADP-mimetic probe is added, which covalently modifies a conserved lysine in the ATP-binding pocket of active kinases.
-
The reaction is quenched, and the proteome is digested into peptides.
-
Biotinylated peptides are enriched using streptavidin affinity chromatography.
-
Enriched peptides are analyzed by mass spectrometry to identify and quantify the kinases that were labeled by the probe.
-
A decrease in the signal for a particular kinase in the presence of the PROTAC indicates binding and potential inhibition.
-
-
Data Analysis: The concentration of the PROTAC required to reduce the probe labeling by 50% (IC50) is determined for each kinase, providing a quantitative measure of selectivity.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement and selectivity of a compound in a cellular environment.
-
Principle: The binding of a ligand, such as a PROTAC, to its target protein can alter the protein's thermal stability. This change in stability can be measured by heating the cells or cell lysate and quantifying the amount of soluble protein remaining at different temperatures.
-
Methodology:
-
Intact cells or cell lysates are treated with the test compound (this compound) or a vehicle control.
-
The samples are heated to a range of temperatures.
-
The cells are lysed (if not already), and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of the target protein and other proteins in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
-
Data Analysis: A shift in the melting curve of a protein in the presence of the PROTAC indicates a direct binding interaction. By profiling the entire proteome, off-target interactions can be identified.
Competitive Binding Assays
These assays measure the ability of a test compound to compete with a known, often fluorescently labeled, ligand for binding to a kinase.
-
Principle: A kinase is incubated with a high-affinity labeled ligand (probe). The addition of a test compound that binds to the same site will displace the probe, resulting in a change in the fluorescent signal.
-
Methodology:
-
A panel of purified kinases is used.
-
Each kinase is incubated with a specific fluorescently labeled probe.
-
Varying concentrations of the test compound (this compound) are added.
-
The change in fluorescence (e.g., fluorescence polarization) is measured.
-
-
Data Analysis: The concentration of the PROTAC required to displace 50% of the probe (IC50 or Ki) is calculated for each kinase, allowing for a quantitative comparison of binding affinities across the kinome.
Visualizing the Biological Context
To better understand the mechanism of action and the potential for cross-reactivity, it is essential to visualize the relevant signaling pathways and the PROTAC's mode of action.
EGFR Signaling Pathway
Gefitinib targets the tyrosine kinase domain of EGFR, inhibiting its downstream signaling cascades that are crucial for cell proliferation and survival. The three major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and STAT pathways.[3][4][5]
Caption: Simplified overview of the major EGFR downstream signaling pathways.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically degrade mutant EGFR.
Caption: The mechanism of targeted protein degradation by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Efficacy of Gefitinib-Based PROTAC 3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in targeted cancer therapy. By hijacking the cell's natural protein disposal system, PROTACs can induce the degradation of oncoproteins, offering a potential solution to the acquired resistance that often plagues traditional inhibitor-based treatments. This guide provides a comparative analysis of the long-term effects of Gefitinib-based PROTAC 3 on cancer cell lines, contextualized with alternative EGFR-targeting PROTACs and supported by experimental data.
This compound is a heterobifunctional molecule that links the EGFR inhibitor gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This design facilitates the recruitment of VHL to the Epidermal Growth Factor Receptor (EGFR), leading to its ubiquitination and subsequent degradation by the proteasome.[2] This mechanism of action is distinct from that of gefitinib alone, which simply inhibits the kinase activity of EGFR. The degradation of the entire EGFR protein offers the potential for a more sustained and profound therapeutic effect, particularly in cancers driven by EGFR mutations.
Comparative Efficacy of EGFR-Targeting PROTACs
The landscape of EGFR-targeting PROTACs is rapidly evolving, with various molecules demonstrating potent degradation capabilities. The following table summarizes the performance of this compound in comparison to other notable EGFR PROTACs.
| PROTAC | E3 Ligase Ligand | Target Cell Lines | DC50 (nM) | Key Findings |
| This compound | VHL | HCC827 (Exon 19 del), H3255 (L858R) | 11.7 (HCC827), 22.3 (H3255) | Induces potent degradation of mutant EGFR while sparing wild-type EGFR.[1] Can exhibit a more pronounced hook effect at higher concentrations compared to some other VHL-recruiting degraders.[3] |
| MS39 (Compound 6) | VHL | HCC827, H3255 | 5.0 (HCC827), 3.3 (H3255) | A Gefitinib-based PROTAC that is more potent than PROTAC 3 and shows favorable in vivo pharmacokinetic properties.[3] |
| MS154 (Compound 10) | Cereblon (CRBN) | HCC827, H3255 | 11 (HCC827), 25 (H3255) | A first-in-class Gefitinib-based CRBN-recruiting EGFR degrader.[3][4] |
| P-G | Pomalidomide (CRBN) | HCC-827 (Parental and Gefitinib-resistant) | Not specified in abstract | Induces robust and persistent EGFR degradation for over 72 hours after drug removal and suppresses tumor growth in a gefitinib-acquired resistant xenograft model.[5] |
| Compound 14 | CRBN | HCC827 | 0.261 | Demonstrates a long-term effect, with a single dose inhibiting tumor volume by 79% after 18 days in a xenograft model. Cells pretreated with compound 14 completely ceased proliferation.[4] |
| P3 | VHL | HCC827, H1975 | 0.51 (HCC827), 126.2 (H1975) | A potent degrader based on a reversible EGFR TKI with a purine scaffold.[4] |
Long-Term Effects and Resistance
While short-term degradation data is abundant, studies on the long-term effects of continuous PROTAC exposure and the emergence of resistance are still in their early stages. The available evidence suggests that some EGFR PROTACs can induce a durable anti-tumor response. For instance, the sustained tumor inhibition by "compound 14" after a single dose points towards a long-lasting pharmacological effect.[4] Similarly, the pomalidomide-based gefitinib PROTAC, P-G, demonstrated persistent EGFR degradation and efficacy in a gefitinib-resistant model, suggesting its potential to overcome existing resistance mechanisms.[5]
However, the potential for cancer cells to develop resistance to PROTACs remains a critical area of investigation. Potential mechanisms of resistance could include mutations in the E3 ligase or components of the ubiquitin-proteasome system, or alterations in the target protein that prevent PROTAC binding or ubiquitination.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms discussed, the following diagrams illustrate the EGFR signaling pathway, the mechanism of action of this compound, and a general workflow for assessing the long-term effects of PROTACs.
Caption: EGFR Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 5. A pomalidomide-based gefitinib PROTAC degrader effectively inhibits lung cancer progression in EGFR-TKIs-acquired resistant models by targeting EGFR degradation and ETFA-mediated ATP generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Gefitinib-based PROTAC 3
Researchers and scientists handling Gefitinib-based PROTAC 3 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. As a compound combining a potent EGFR inhibitor (Gefitinib) with PROTAC technology, it requires management as hazardous chemical waste. This guide provides essential, step-by-step instructions for its safe disposal.
Personal Protective Equipment (PPE) is the First Line of Defense
Before handling this compound in any form, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated materials is a critical final step in the experimental workflow. All waste containing this compound must be managed through an approved waste disposal plant.[1] Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.[1][2]
-
Waste Segregation and Collection:
-
Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.[1]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, labeled, and sealed waste container. It is critical to avoid mixing with other incompatible waste streams.[1]
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, tubes, gloves, and labware, are to be considered contaminated and disposed of as chemical waste.[1] Used syringes and needles should never be crushed or recapped but placed directly into an approved sharps container.[3]
-
-
Container Labeling: All hazardous waste containers must be clearly labeled with the full chemical name and associated hazards.[4] Keep a detailed log of the contents of each hazardous waste container to avoid additional identification costs during pickup.[5]
-
Storage of Waste: Waste should be stored in a designated satellite accumulation area.[6] Ensure containers are securely sealed when not in use to prevent leaks or spills.[3]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal service.[7] Never dispose of this chemical down the drain or in the general trash.[1][2] Gefitinib is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
For liquid spills: Absorb the material with a non-combustible absorbent material like vermiculite, sand, or earth.[1]
-
For solid spills: Carefully sweep or scoop the material to avoid generating dust.[1] It is recommended to dampen the material with water to prevent it from becoming airborne.[3]
-
Cleanup: Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[1] Decontaminate the spill area with a suitable solvent, such as alcohol, followed by a thorough washing.[1]
Quantitative Data Summary
| Waste Type | Maximum Accumulation Limit (Satellite Accumulation Area) |
| Hazardous Waste (General) | 55 gallons |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) |
Source: University of Pennsylvania EHRS[6]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
By adhering to these procedures, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and protecting the ecosystem.[1] Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's guidelines for the most accurate and detailed information.
References
Personal protective equipment for handling Gefitinib-based PROTAC 3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gefitinib-based PROTAC 3. The following procedural steps and operational plans are designed to ensure a safe laboratory environment and proper disposal of materials.
Hazard Identification and Risk Assessment
This compound is a potent, biologically active compound designed for targeted protein degradation in research settings.[1] As it contains a derivative of Gefitinib, a cytotoxic drug, and functions as a proteolysis-targeting chimera (PROTAC), it should be handled with care, assuming it may be carcinogenic, mutagenic, or teratogenic.[2] Potential routes of exposure include inhalation, skin contact, and accidental ingestion.[3] A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary line of defense against exposure to cytotoxic and potent compounds.[3][4] All personnel must be trained in the proper use and disposal of PPE.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Gloves | Powder-free nitrile or neoprene gloves, compliant with ASTM D6978-05 standard for chemotherapy drug handling.[4][5] Double gloving is required. | Prevents skin contact and absorption.[2] |
| Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[3][5] | Protects skin and personal clothing from contamination.[5] |
| Eye & Face Protection | Safety glasses with side shields or a full-face shield.[2][4] | Protects against splashes and aerosols.[4] |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator should be used when handling the solid compound or when there is a risk of aerosol generation.[5] | Prevents inhalation of airborne particles.[5] |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside of the designated work area.[4] |
Operational and Handling Procedures
Adherence to strict operational procedures is critical to minimize exposure and ensure a safe working environment.
3.1. Designated Work Area
-
All work with this compound, especially the handling of the solid compound and preparation of stock solutions, should be conducted in a designated area, such as a Class II biological safety cabinet (BSC) or a certified chemical fume hood.[6]
3.2. Preparation of Stock Solutions
-
Pre-Procedure Check: Ensure the BSC or fume hood is functioning correctly. Gather all necessary materials, including the compound, solvent (e.g., DMSO), and appropriate labware.
-
Weighing: Handle the solid compound with extreme care to avoid generating dust.[6] Use a microbalance within the containment of a BSC or fume hood.
-
Dissolving: Add the solvent to the solid compound slowly to avoid splashing. Ensure the vial is securely capped before vortexing or sonicating to fully dissolve the compound.
-
Storage: Store stock solutions at -20°C or -80°C in clearly labeled, sealed containers.[7][8]
3.3. Experimental Use
-
When diluting stock solutions or adding the compound to experimental setups, always wear the full recommended PPE.
-
Conduct all procedures within a BSC or fume hood to contain any potential aerosols.
-
Avoid all personal contact with the compound. Do not eat, drink, or smoke in the laboratory.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.[3]
-
Don PPE: Before cleaning, put on the full set of recommended PPE, including double gloves, a disposable gown, eye protection, and a respirator.[2][3]
-
Contain and Clean: Use a cytotoxic spill kit to absorb the spill.[6] Work from the outer edge of the spill towards the center.
-
Decontaminate: Clean the spill area with an appropriate deactivating solution, followed by a detergent and water.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.[3]
Disposal Plan
Proper disposal of all waste contaminated with this compound is essential to prevent environmental contamination and accidental exposure.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, pipette tips, vials) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.[6] |
| Liquid Waste | Contaminated liquid waste should be collected in a sealed, leak-proof container labeled as cytotoxic waste. Do not pour down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be placed directly into an approved, puncture-resistant sharps container labeled for cytotoxic waste.[6] |
All cytotoxic waste must be disposed of through an approved hazardous waste management service, typically by high-temperature incineration.[6]
Visualizing the Mechanism and Workflow
To better understand the function of this compound and the necessary safety precautions, the following diagrams illustrate its mechanism of action and the safe handling workflow.
Caption: Mechanism of action for this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsinsider.com [ohsinsider.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
